Trimethyl ammonium bromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H10BrN |
|---|---|
Molecular Weight |
140.02 g/mol |
IUPAC Name |
trimethylazanium;bromide |
InChI |
InChI=1S/C3H9N.BrH/c1-4(2)3;/h1-3H3;1H |
InChI Key |
AISMNBXOJRHCIA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylammonium Bromide and Its Analogues
Direct Synthesis of Trimethylammonium Bromide and its Homologues
The direct synthesis of trimethylammonium bromide and its immediate homologues (e.g., ethyl, propyl) involves the straightforward reaction of trimethylamine (B31210) with the corresponding alkyl bromide. This SN2 reaction is a classic example of amine quaternization. nih.gov
The primary route for synthesizing trimethylammonium bromide is the reaction between trimethylamine and methyl bromide. In this nucleophilic substitution reaction, the nitrogen atom of trimethylamine acts as the nucleophile, attacking the electrophilic carbon atom of the methyl bromide. The bromide ion then serves as the counter-ion to the newly formed trimethylammonium cation.
The general reaction is as follows: (CH₃)₃N + R-Br → [R-N(CH₃)₃]⁺Br⁻
For trimethylammonium bromide, R is a methyl group. For its homologues, R can be other alkyl groups such as ethyl or propyl. chemicalbook.com The reaction to form quaternary ammonium (B1175870) salts is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov
The choice of solvent significantly influences the rate and outcome of quaternization reactions. The reaction involves a neutral amine and a neutral alkyl halide forming an ionic product. The transition state is highly polar, and its stabilization is key to accelerating the reaction. Polar aprotic solvents are often effective in stabilizing this transition state. researchgate.netsemanticscholar.org Studies have shown that the reaction rate increases with the polarity of the solvent. semanticscholar.org Methanol has been identified as a suitable solvent for some quaternization processes. rsc.org Conversely, adding non-polar solvents like benzene (B151609) or hexane (B92381) can greatly reduce the reaction rate. researchgate.net The dielectric constant of the medium is a critical factor; an increase in the dielectric constant generally leads to an increased reaction rate, indicating a highly polar or charged transition state. semanticscholar.org
| Solvent | Solvent Type | Effect on Quaternization Rate | Reference |
|---|---|---|---|
| Acetonitrile | Polar Aprotic | Increases rate | semanticscholar.org |
| Methanol | Polar Protic | Increases rate; suitable for many reactions | semanticscholar.orgrsc.org |
| Ethanol | Polar Protic | Increases rate | semanticscholar.org |
| Acetone | Polar Aprotic | Increases rate | semanticscholar.org |
| Benzene | Non-polar | Greatly reduces rate | researchgate.net |
| Hexane | Non-polar | Greatly reduces rate | researchgate.net |
Reactant stoichiometry and temperature are critical parameters in the synthesis of quaternary ammonium salts. The molar ratio of the alkyl halide to the tertiary amine can be adjusted to control the degree of quaternization. researchgate.net
Temperature has a pronounced effect on the reaction kinetics. An increase in temperature typically increases the reaction rate. nih.govnih.gov For instance, in the synthesis of certain quaternary ammonium salts, the reaction rate at 120°C can be over 100 times faster than at 80°C. researchgate.net However, the optimal temperature must be carefully determined, as excessively high temperatures can lead to degradation or unwanted side reactions. Studies on the quaternization of chitosan (B1678972) have shown that the degree of quaternization increases with temperature and reaction time up to an optimum point, after which little variation is observed. nih.gov Thermodynamic analysis reveals that a higher activation energy can indicate a reaction that is sterically controlled. semanticscholar.org
| Parameter | Influence on Reaction | Key Findings | Reference |
|---|---|---|---|
| Temperature | Directly affects reaction rate. | Rate increases with temperature up to an optimal point. For some reactions, the rate can increase over 100-fold with a 40°C rise. | nih.govresearchgate.net |
| Stoichiometry | Controls the degree of quaternization and reaction completion. | The molar ratio of alkyl halide to amine can be adjusted to achieve the desired degree of quaternization. | researchgate.net |
Synthesis of Substituted Trimethylammonium Bromide Derivatives
The synthesis of substituted trimethylammonium bromide derivatives allows for the tuning of the compound's properties, such as its surfactant capabilities. This is achieved by modifying the alkyl chain or by introducing aryl groups.
Long-chain alkyltrimethylammonium bromides are a significant class of cationic surfactants. Their synthesis follows the same fundamental principle of amine quaternization, where trimethylamine is reacted with a long-chain alkyl bromide.
Cetyltrimethylammonium Bromide (CTAB): Synthesized from cetyl (hexadecyl) bromide and trimethylamine. acs.org CTAB is widely used as a surfactant in the synthesis of nanoparticles and in DNA extraction buffers. acs.orgresearchgate.netatamanchemicals.com
Dodecyltrimethylammonium (B156365) Bromide (DTAB): Prepared by reacting 1-bromododecane (B92323) with trimethylamine. google.commerckmillipore.comcdhfinechemical.com It has applications in creating modified materials for environmental remediation. scispace.com
Hexyltrimethylammonium Bromide (HTAB): Synthesized from 1-bromohexane (B126081) and trimethylamine. sigmaaldrich.commedchemexpress.com It can be used as a phase transfer catalyst in polymerization reactions. sigmaaldrich.com
Tetradecyltrimethylammonium Bromide (TTAB): Prepared from 1-bromotetradecane (B124005) and trimethylamine. chemicalbook.comsigmaaldrich.com
| Derivative Name | Abbreviation | Alkyl Bromide Reactant | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Hexyltrimethylammonium Bromide | HTAB | 1-Bromohexane | C₉H₂₂BrN | 224.18 |
| Dodecyltrimethylammonium Bromide | DTAB | 1-Bromododecane | C₁₅H₃₄BrN | 308.34 |
| Tetradecyltrimethylammonium Bromide | TTAB | 1-Bromotetradecane | C₁₇H₃₈BrN | 336.39 |
| Cetyltrimethylammonium Bromide | CTAB | 1-Bromohexadecane (Cetyl bromide) | C₁₉H₄₂BrN | 364.45 |
The synthesis of aryl-substituted derivatives such as trimethylphenylammonium bromide involves a different starting material. Instead of trimethylamine, the synthesis typically begins with an N,N-dialkylaniline, such as N,N-dimethylaniline.
A common route involves a two-step process:
Quaternization: N,N-dimethylaniline is reacted with a methylating agent, such as dimethyl sulfate (B86663), to form the intermediate phenyltrimethylammonium (B184261) methyl sulfate. patsnap.comorgsyn.org This reaction is often performed in a solvent like toluene. orgsyn.org
Anion Exchange: The methyl sulfate salt is then dissolved in a hydrobromic acid solution. The addition of bromine can lead to the formation of trimethylphenylammonium tribromide, which can subsequently be converted to the bromide salt. patsnap.comorgsyn.org Alternatively, direct anion exchange can yield trimethylphenylammonium bromide. chemimpex.commedchemexpress.com
This compound is utilized as a phase transfer catalyst and as a reagent in organic synthesis. chemimpex.commedchemexpress.com
Functionalized Derivatives
The introduction of specific functional groups to the trimethylammonium bromide structure allows for the creation of tailored molecules with unique properties for specialized applications. The synthetic routes to two such derivatives are detailed below.
(3-Bromopropyl)trimethylammonium bromide
(3-Bromopropyl)trimethylammonium bromide is a key reagent in various organic syntheses, serving as a linker to introduce a quaternary ammonium moiety. Its synthesis is typically achieved through the quaternization of trimethylamine with a bifunctional alkylating agent.
A common and effective method involves the reaction of 1,3-dibromopropane (B121459) with trimethylamine. In this nucleophilic substitution reaction, one of the bromine atoms on the propane (B168953) chain is displaced by the trimethylamine nucleophile. To favor the formation of the mono-quaternary ammonium salt over the bis-quaternary product, the reaction conditions are carefully controlled. Conducting the reaction in a suitable solvent such as tetrahydrofuran (B95107) (THF) at room temperature allows for the desired product to precipitate out of the solution as it is formed, thus preventing a second substitution.
Detailed Research Findings: The reaction of 1,3-dibromopropane with a solution of trimethylamine in THF selectively yields the mono-substituted product. The insolubility of the resulting quaternary ammonium salt in THF is a key factor for the high selectivity of this synthesis, effectively stopping the reaction at the desired stage.
Interactive Table: Synthesis of (3-Bromopropyl)trimethylammonium bromide
| Parameter | Value |
| Reactant 1 | 1,3-dibromopropane |
| Reactant 2 | Trimethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Key Feature | Product precipitates from solution |
| Outcome | Clean formation of the mono-substituted product |
(11-Ferrocenylundecyl)trimethylammonium bromide
(11-Ferrocenylundecyl)trimethylammonium bromide is a redox-active surfactant that incorporates the electrochemically active ferrocene (B1249389) unit. Its synthesis is a multi-step process that involves creating the long-chain ferrocene derivative followed by amination. rsc.org
The synthesis commences with a Friedel-Crafts acylation reaction between ferrocene and 11-bromoundecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction attaches the undecanoyl chain to one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule. The resulting keto group is then reduced to a methylene (B1212753) group, typically using a reducing agent such as triethylsilane in trifluoroacetic acid, to yield 11-ferrocenylundecyl bromide.
The final step is the quaternization of trimethylamine with the 11-ferrocenylundecyl bromide. This is a standard nucleophilic substitution reaction where the trimethylamine displaces the bromide on the undecyl chain, leading to the formation of the desired (11-Ferrocenylundecyl)trimethylammonium bromide. rsc.org The final product is a novel redox-active cationic surfactant. rsc.org
Detailed Research Findings: The synthesis of (11-Ferrocenylundecyl)trimethylammonium bromide has been successfully achieved through a combination of Friedel-Crafts acylation, reduction, and subsequent amination. rsc.org Characterization by NMR spectroscopy has confirmed the structure of the synthesized compound, which exhibits reversible electrochemical behavior, making it suitable for applications in areas like reversible surfactant-enhanced remediation. rsc.org
Interactive Table: Synthesis of (11-Ferrocenylundecyl)trimethylammonium bromide
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Ferrocene, 11-bromoundecanoyl chloride, AlCl₃ | 11-Bromoundecanoylferrocene |
| 2 | Reduction | Triethylsilane, Trifluoroacetic acid | 11-Ferrocenylundecyl bromide |
| 3 | Amination (Quaternization) | Trimethylamine | (11-Ferrocenylundecyl)trimethylammonium bromide |
Green Chemistry Approaches in Trimethylammonium Bromide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quaternary ammonium salts to reduce environmental impact and enhance safety. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One significant green approach is the adoption of solvent-free reaction conditions . acgpubs.orgresearchgate.net Traditional syntheses often rely on volatile organic solvents, which can be hazardous and environmentally damaging. By eliminating the solvent, these reactions reduce waste and simplify the purification process. Microwave-assisted synthesis has emerged as a powerful tool for conducting solvent-free reactions. acgpubs.orgresearchgate.netresearchgate.netcem.com Microwave irradiation can provide rapid and uniform heating, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods. researchgate.netcem.com For instance, the synthesis of various quaternary ammonium tribromides has been efficiently carried out under solvent-free microwave conditions, highlighting the potential of this technique for greener synthesis of related bromide salts. acgpubs.orgresearchgate.net
Another key aspect of green chemistry is the use of recyclable catalysts or reaction media . Quaternary ammonium salts themselves, particularly those in a molten state (ionic liquids), can serve as efficient and recyclable catalysts for various organic transformations, eliminating the need for other, often more toxic, catalysts. organic-chemistry.org
Furthermore, there is a growing interest in designing environmentally degradable quaternary ammonium compounds . rsc.org Traditional QACs can be persistent in the environment. By incorporating cleavable functional groups, such as ester or amide linkages, into the molecular structure, chemists are creating new generations of these compounds that can break down into less harmful substances after their intended use. rsc.org The development of sustainable synthetic routes that avoid the use of hazardous reagents like alkyl halides is also a key area of research. rsc.org
Detailed Research Findings: Research has demonstrated the feasibility of solvent-free synthesis of quaternary ammonium tribromides using microwave irradiation, achieving good to excellent yields in short reaction times. acgpubs.orgresearchgate.net The use of quaternary ammonium salts as recyclable reaction media has also been shown to be a viable green alternative for various chemical reactions. organic-chemistry.org Additionally, innovative synthetic strategies are being developed to produce new quaternary ammonium salts from sustainable starting materials and with built-in biodegradability. rsc.orgrsc.org
Interactive Table: Green Chemistry Principles in Quaternary Ammonium Salt Synthesis
| Green Chemistry Principle | Application/Technique | Advantages |
| Waste Prevention | Solvent-free synthesis acgpubs.orgresearchgate.net | Reduces or eliminates solvent waste, simplifies work-up. |
| Energy Efficiency | Microwave-assisted synthesis researchgate.netcem.com | Rapid heating, significantly shorter reaction times. |
| Safer Solvents & Auxiliaries | Use of recyclable ionic liquids/molten salts organic-chemistry.org | Reduces need for volatile organic solvents. |
| Design for Degradation | Incorporation of cleavable functional groups rsc.org | Creates environmentally benign products. |
| Atom Economy | Innovative synthetic routes avoiding certain reagents rsc.org | Maximizes the incorporation of starting materials into the final product. |
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light with a material, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the context of trimethylammonium bromide derivatives, FT-IR studies have been instrumental in characterizing their structure and interactions.
Research on cetyltrimethylammonium bromide (CTAB) has utilized FT-IR to understand its interactions in various systems. For instance, the FT-IR spectrum of pure CTAB shows characteristic peaks, including a C-Br stretching frequency at approximately 621 cm⁻¹. researchgate.net When CTAB interacts with other substances, shifts in these peaks can indicate the formation of new associations. For example, in a study involving the co-adsorption of CTAB and zinc ions on a carbon steel surface, the C-Br stretching frequency shifted to 572 cm⁻¹, suggesting an interaction between the inhibitor molecules and the metal surface. researchgate.net
The C-H stretching vibrations are also prominent in the FT-IR spectra of these compounds. In pure CTAB, strong peaks are observed around 2918 cm⁻¹ and 2847 cm⁻¹, which are assigned to the C-H anti-stretching and C-H stretching of the secondary amine group, respectively. researchgate.net Other minor peaks at 1470, 955, 906, and 724 cm⁻¹ are also characteristic of the CTAB powder. researchgate.net
Furthermore, FT-IR has been employed to study the modification of materials like montmorillonite (B579905) clay with CTAB. The presence of characteristic vibration peaks at 2928 cm⁻¹, 2854 cm⁻¹, and 1476 cm⁻¹ in the modified clay confirms the successful attachment of the cetyltrimethylammonium moiety. researchgate.net The interaction of dodecyl trimethyl ammonium (B1175870) bromide (DTAB) with coal has also been investigated using FT-IR, which revealed that oxygen-containing functional groups on the coal surface act as adsorption sites for DTAB. mdpi.com
The table below summarizes key FT-IR spectral data for trimethylammonium bromide derivatives from various research studies.
| Compound/System | Wavenumber (cm⁻¹) | Assignment | Reference |
| Pure CTAB | 621 | C-Br stretching | researchgate.net |
| CTAB + Zn²⁺ on Carbon Steel | 572 | C-Br stretching (shifted) | researchgate.net |
| Pure CTAB | 2918, 2847 | C-H anti-stretching, C-H stretching | researchgate.net |
| Pure CTAB | 1470, 955, 906, 724 | Characteristic peaks | researchgate.net |
| CTAB-modified Montmorillonite | 2928, 2854, 1476 | Attached cetyltrimethylammonium | researchgate.net |
| DTAB-treated Coal | 1075-1025 | Aromatic C-Br stretching | mdpi.com |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It has been effectively used to study the conformational changes and phase transitions of trimethylammonium bromide surfactants in aqueous solutions.
Studies on tetradecyl-trimethylammonium bromide (TTAB) have used Raman spectroscopy to investigate pressure-induced phase transitions in micellar solutions. researchgate.netrsc.org By analyzing the C-C skeletal and C-H bending vibrations, researchers can monitor changes in the molecular structure as a function of pressure and temperature. researchgate.net For instance, the Raman spectra of TTAB solutions under high pressure show distinct changes that signal a transition from a liquid micellar phase to a solid crystalline state. researchgate.netrsc.org
In the case of cetyltrimethylammonium bromide (CTAB), laser Raman spectra have been measured to understand the conformational changes of the alkyl chains upon micellization. The relative intensities of skeletal optical modes in the 1000-1150 cm⁻¹ region, specifically the ratios I₁₀₈₅/I₁₁₂₈ and I₁₀₈₅/I₁₀₆₇, are sensitive to the conformation of the hydrocarbon chain. researchgate.net A decrease in these intensity ratios with increasing concentration suggests an increase in the all-trans chain segments, which is associated with the sphere-to-rod transition of the micelles. researchgate.net
Raman spectroscopy has also been applied to study the interaction of TTAB with polyelectrolytes, revealing that the alkyl configuration of the surfactant can be either liquid-like or crystalline depending on the concentration and the nature of the polyelectrolyte complex. nih.gov
The following table presents key findings from Raman spectroscopy investigations of trimethylammonium bromide derivatives.
| Compound/System | Spectral Region (cm⁻¹) | Observation | Significance | Reference |
| TTAB Micellar Solution | C-C skeletal, C-H bending | Pressure-induced spectral changes | Phase transition from liquid to solid | researchgate.net |
| CTAB Aqueous Solution | 1000-1150 | Decrease in I₁₀₈₅/I₁₁₂₈ and I₁₀₈₅/I₁₀₆₇ ratios with concentration | Increase in all-trans chain segments during micelle transition | researchgate.net |
| TTAB/Polyelectrolyte Complex | Not specified | Changes in alkyl chain configuration | Transition from liquid-like to crystalline state | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. It provides information about the connectivity of atoms and their chemical environment.
For trimethylammonium bromide derivatives, both ¹H and ¹³C NMR are routinely used for structural confirmation and to study aggregation behavior. acs.org In the ¹H NMR spectrum of 16-mercapto hexadecyl trimethylammonium bromide, the protons of the trimethylammonium headgroup appear as a singlet at around 3.47 ppm in CDCl₃ and 2.99 ppm in D₂O. doi.org The protons of the alkyl chain give rise to a series of multiplets at different chemical shifts. doi.org
¹³C NMR provides information about the carbon skeleton. For 16-mercapto hexadecyl trimethylammonium bromide, the carbon of the trimethylammonium group appears around 53.5 ppm, while the carbons of the long alkyl chain resonate in the 23-67 ppm range. doi.org The chemical shifts in NMR are sensitive to the local environment, and changes in these shifts can be used to study phenomena like micelle formation. acs.org As the surfactant concentration increases above the critical micelle concentration (cmc), changes in the chemical shifts (δ) and relaxation times of the surfactant's discrete groups can be observed and fitted to models to calculate micellar parameters like the aggregation number (Nagg). acs.org
The table below summarizes representative NMR data for a trimethylammonium bromide derivative.
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | 16-mercapto hexadecyl trimethylammonium bromide | CDCl₃ | 3.47 (s, 9H) | -N⁺(CH₃)₃ | doi.org |
| ¹H | 16-mercapto hexadecyl trimethylammonium bromide | D₂O | 2.99 (s, 9H) | -N⁺(CH₃)₃ | doi.org |
| ¹³C | 16-mercapto hexadecyl trimethylammonium bromide | CDCl₃ | 53.5 | -N⁺(CH₃)₃ | doi.org |
| ¹³C | 16-mercapto hexadecyl trimethylammonium bromide | CDCl₃ | 67.0 | -CH₂-N⁺ | doi.org |
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the nanoscale, providing direct evidence of the size, shape, and arrangement of particles and aggregates.
Scanning Electron Microscopy (SEM) and Variable Pressure SEM (VPSEM)
Scanning Electron Microscopy (SEM) produces high-resolution images of a sample's surface topography. It has been used to study the morphology of materials synthesized using trimethylammonium bromide derivatives as templates or modifiers. For example, SEM images can reveal the surface morphology of thin films and nanoparticles. rsc.org In a study on tungsten oxide thin films, SEM analysis showed the formation of spherical nanoparticles and revealed that the particle size and film thickness were influenced by the concentration of CTAB. rsc.org
Variable Pressure SEM (VP-SEM) is an advanced form of SEM that allows for the imaging of hydrated or non-conductive samples without the need for extensive sample preparation like dehydration and coating, which can introduce artifacts. mdpi.com This is particularly useful for studying biological samples or hydrated structures like biofilms. VP-SEM provides a more accurate representation of the sample's natural state. mdpi.com For instance, VP-SEM has been shown to be superior for observing the topography of the extracellular polymeric substance (EPS) matrix in S. mutans biofilms compared to conventional high-vacuum SEM. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials. It is widely used to characterize the size, shape, and dispersion of nanoparticles and the microstructure of self-assembled systems like micelles and vesicles.
In research involving gold nanoparticles, TEM is crucial for determining their morphology. For instance, TEM images have been used to characterize spherical and cube-like gold nanoparticles capped with CTAB. acs.org These images provide precise measurements of the particle dimensions. acs.org Cryogenic TEM (cryo-TEM) is a specialized version of TEM where samples are flash-frozen in their native, hydrated state. This technique has been instrumental in studying the evolution of microstructures in aqueous solutions of CTAB. zhenzhi.comsciengine.com Cryo-TEM studies have shown that the addition of certain organic molecules to CTAB solutions can induce transitions from globular micelles to worm-like micelles and even to unilamellar and bilamellar vesicles. zhenzhi.com These direct observations are vital for understanding the self-assembly behavior of surfactants.
The following table highlights key applications of electron microscopy in the study of systems involving trimethylammonium bromide derivatives.
| Technique | System | Observation | Significance | Reference |
| SEM | Tungsten oxide thin films with CTAB | Spherical nanoparticles, changes in particle size and film thickness | Understanding the role of CTAB in material synthesis | rsc.org |
| VP-SEM | S. mutans biofilm | Well-preserved topography of the EPS matrix | Accurate imaging of hydrated biological structures | mdpi.com |
| TEM | CTAB-capped gold nanoparticles | Characterization of nanoparticle size and shape (spherical, cubic) | Quality control and understanding of nanoparticle synthesis | acs.org |
| Cryo-TEM | CTAB aqueous solutions with additives | Microstructure evolution from globular to worm-like micelles and vesicles | Direct visualization of surfactant self-assembly | zhenzhi.com |
X-ray Diffraction (XRD) for Crystallographic and Phase Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for investigating the crystalline structure of materials. It provides detailed information about the atomic arrangement, crystal phase, and physical properties of a sample. In the context of trimethylammonium bromide and its long-chain alkyl derivatives like cetyltrimethylammonium bromide (CTAB), XRD is extensively used to characterize the structure of materials synthesized in its presence, such as nanoparticles or modified minerals. researchgate.netsrce.hrforcetechnology.com
Each crystalline material produces a unique diffraction pattern, which serves as a fingerprint for identification. forcetechnology.com The analysis of XRD patterns can reveal the phase composition of a sample, allowing for the identification of different crystalline forms. For instance, when CTAB is used as a template or surfactant in the synthesis of metal oxides like zinc ferrite (B1171679) (ZnFe₂O₄) or alumina (B75360) (Al₂O₃), XRD patterns are used to confirm the formation of the desired crystal structure. researchgate.netresearchgate.net Studies have shown that the resulting materials exhibit diffraction peaks corresponding to the inorganic crystal planes, confirming their high purity and crystalline nature. researchgate.net
The technique is also employed to determine crystallite size. The average crystallite size can be calculated from the broadening of the XRD peaks using the Scherrer equation. Research on zinc oxide (ZnO) and copper oxide (CuO) nanoparticles synthesized with CTAB showed that the average crystallite size decreased as the concentration of CTAB increased. srce.hr Furthermore, XRD is crucial in the study of organoclays, where trimethylammonium bromide derivatives are intercalated into clay galleries. Changes in the basal spacing of the clay, monitored by shifts in the diffraction peaks, provide direct evidence of surfactant intercalation and the arrangement of the organic molecules within the mineral structure. researchgate.net
| Material | Derivative Used | Observed Crystal Planes (2θ values) | Key Finding | Reference |
|---|---|---|---|---|
| Zinc Ferrite (ZnFe₂O₄) | CTAB | 29.93° (220), 35.27° (311), 42.81° (400), 53.09° (422), 56.54° (333), 62.19° (440) | Confirmed high purity of the ZnFe₂O₄ crystal structure without metal oxide residues. | researchgate.net |
| Hydroxyapatite (HAp) | CTAB | Characteristic peaks of HAp retained in the HAp-CTAB nanocomposite. | Demonstrated the successful formation of a bioceramic nanocomposite. | researchgate.net |
| Alumina (Al₂O₃) | CTAB | Identified as γ-Al₂O₃ after calcination at 550 °C. | Showed the role of CTAB in forming mesoporous alumina with specific phases. | researchgate.net |
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org In studies involving trimethylammonium bromide derivatives, XPS is instrumental in confirming the presence and chemical environment of the surfactant on the surface of various substrates, such as nanoparticles. nih.govresearchgate.net
A typical XPS analysis provides survey scans to identify all present elements (except H and He) and high-resolution scans for specific elements to determine their bonding states. For materials modified with cetyltrimethylammonium bromide (CTAB), high-resolution spectra of Carbon (C 1s), Nitrogen (N 1s), and Bromine (Br 3d) are particularly informative. The N 1s peak confirms the presence of the quaternary ammonium headgroup, while the Br 3d peak confirms the presence of the bromide counter-ion. researchgate.net
For example, in the characterization of palladium nanoparticle assemblies prepared with CTAB, XPS survey scans confirmed the presence of Pd, C, N, and Br. researchgate.net High-resolution scans provided more detail:
N 1s: A peak around 402.2 eV is characteristic of the positively charged nitrogen atom in the trimethylammonium headgroup (C-N⁺).
Br 3d: A doublet with the Br 3d₅/₂ peak appearing around 68.5 eV is assigned to the bromide ion (Br⁻).
C 1s: The carbon spectrum is often deconvoluted into multiple peaks, representing C-C/C-H bonds from the alkyl chain (around 285.0 eV) and C-N bonds from the headgroup (at a slightly higher binding energy).
These spectral signatures provide direct evidence that the CTAB molecules are adsorbed onto the material surface. nih.govresearchgate.net
| Element/Orbital | Typical Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| N 1s | ~402.2 eV | Quaternary Ammonium Nitrogen (R-N⁺) | researchgate.net |
| Br 3d₅/₂ | ~68.5 eV | Bromide ion (Br⁻) | researchgate.net |
| C 1s | ~285.0 eV | Alkyl Chain (C-C, C-H) | researchgate.net |
| C 1s | ~286.5 eV | Carbon bonded to Nitrogen (C-N) | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is used to determine the thermal stability and composition of materials. For compounds like trimethylammonium bromide and its derivatives, TGA provides crucial insights into their degradation kinetics and thermal stability, especially when they are part of a composite material or used in solventless processes. scispace.com
TGA experiments on organoclays modified with alkyl trimethylammonium bromides reveal multi-step decomposition profiles. researchgate.netqut.edu.au A typical TGA curve for such a material shows:
An initial mass loss at temperatures up to around 100-130 °C, attributed to the dehydration of adsorbed and interlayer water. researchgate.netqut.edu.au
A significant mass loss in the range of approximately 180 °C to 400 °C, which corresponds to the decomposition and oxidation of the organic surfactant molecules. researchgate.netqut.edu.au
At much higher temperatures (e.g., >550 °C), further mass loss can occur due to the dehydroxylation of the inorganic clay structure itself. qut.edu.au
The decomposition temperature is a key indicator of the thermal stability of the compound. Studies comparing various quaternary ammonium salts (QASs) have used TGA to assess their relative stability in a solid state. scispace.com The temperature at which significant mass loss begins (onset temperature) is a critical parameter derived from TGA curves. For instance, research on ionic liquids has shown that the thermal stability is highly dependent on the molecular structure of both the cation and the anion. acs.org
| Temperature Range (°C) | Event | Interpretation | Reference |
|---|---|---|---|
| Room Temp – 130°C | Mass Loss Step 1 | Dehydration of adsorbed and hydration water. | researchgate.net |
| ~180 – 400°C | Mass Loss Step 2 | Decomposition/oxidation of the organic surfactant. | researchgate.netqut.edu.au |
| > 550°C | Mass Loss Step 3 | Dehydroxylation of the inorganic clay lattice. | qut.edu.au |
UV-Visible Spectroscopy for Electronic Transitions and Interactions
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It is widely used to study electronic transitions and molecular interactions in solution. For trimethylammonium bromide derivatives, UV-Vis spectroscopy is a key tool for investigating their aggregation behavior, particularly the formation of micelles, and their interactions with other molecules like dyes. tandfonline.comnih.govbohrium.com
The self-aggregation of surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) or cetyltrimethylammonium bromide (CTAB) in aqueous solutions can be monitored using UV-Vis spectroscopy, often with a probe molecule. bohrium.com The absorbance of the solution is plotted against the surfactant concentration, and a distinct break in the plot indicates the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. bohrium.com
This technique is also highly effective for studying the interaction between trimethylammonium bromide surfactants and dyes. For example, the interaction between methyl red and CTAB shows distinct spectral shifts. nih.gov In one study, the anionic form of methyl red exhibited a maximum absorbance (λ_max) between 432-438 nm. nih.gov As CTAB was added, this peak decreased, and a new, blue-shifted band appeared at a lower wavelength (412-424 nm), indicating the formation of an ion-pair complex between the cationic surfactant and the anionic dye. nih.gov Such spectral shifts (hypsochromic or bathochromic) provide clear evidence of molecular-level interactions and the formation of new complexes. nih.govacs.org These studies can also be used to calculate thermodynamic parameters of the interaction, such as the binding constant (K_b) and the Gibbs free energy of binding (ΔG_b°). nih.govresearchgate.net
| System | Derivative | λ_max (nm) | Observation | Reference |
|---|---|---|---|---|
| Methyl Red (Anionic form) | CTAB | 432-438 nm | Initial absorbance peak of the dye in aqueous solution. | nih.gov |
| Methyl Red + CTAB | CTAB | 412-424 nm | Appearance of a new, blue-shifted peak indicating complex formation. | nih.gov |
| Gold Nanoparticles (AuNPs) | CTAB | ~526 nm | Initial Surface Plasmon Resonance (SPR) peak of dispersed AuNPs. | acs.org |
| Gold Nanoparticles + CTAB | CTAB | 600-800 nm | Appearance of a new, red-shifted peak indicating aggregation of AuNPs. | acs.org |
Supramolecular Chemistry and Self Assembly Research
Micelle Formation and Aggregation Behavior
Trimethylammonium bromide surfactants are well-known for their ability to form micelles in aqueous solutions. This process is a spontaneous self-assembly phenomenon, where the surfactant monomers aggregate to minimize the unfavorable contact between their hydrophobic alkyl chains and water. The hydrophilic trimethylammonium head groups remain exposed to the aqueous environment, forming the outer surface of the micelle.
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. The determination of the CMC for trimethylammonium bromides is routinely accomplished through various experimental techniques, with conductivity and surface tension measurements being the most common. ache.org.rsresearchgate.net A plot of a physical property, such as specific conductivity or surface tension, against the surfactant concentration typically shows an abrupt change in slope at the CMC. researchgate.netscispace.com
The CMC is significantly influenced by the molecular structure of the surfactant, particularly the length of the alkyl chain. As the length of the hydrophobic tail increases, the CMC decreases. This is because longer alkyl chains have a greater tendency to be shielded from water, thus favoring micellization at lower concentrations. sci-hub.se The relationship between CMC and the number of carbon atoms in the alkyl chain (n) for an ionic surfactant like alkyl trimethylammonium bromide can be described by the Stauff-Klevens rule: log CMC = A - Bn, where A and B are constants. researchgate.net
Several other factors also affect the CMC of trimethylammonium bromides:
Temperature: The effect of temperature on the CMC can be complex. For some alkyltrimethylammonium bromides, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. researchgate.netmdpi.com For those with longer alkyl chains, the CMC may show a slight increase with temperature over a wide range. mdpi.comnih.gov
Additives: The presence of electrolytes, such as inorganic salts, typically lowers the CMC. scispace.comaatbio.com The added counterions reduce the electrostatic repulsion between the ionic head groups of the surfactant molecules, thereby promoting aggregation. scispace.com Organic additives, like alcohols and diols, can also influence the CMC. For instance, the addition of 1,2-propanediol to aqueous solutions of decyltrimethylammonium (B84703) bromide has been shown to increase the CMC. mdpi.com
| Surfactant | Number of Carbon Atoms in Alkyl Chain | CMC (mM) |
|---|---|---|
| Hexyltrimethylammonium Bromide (C6TAB) | 6 | - |
| Octyltrimethylammonium Bromide (C8TAB) | 8 | - |
| Decyltrimethylammonium Bromide (C10TAB) | 10 | ~65-69 |
| Dodecyltrimethylammonium (B156365) Bromide (C12TAB) | 12 | ~15-16 |
| Tetradecyltrimethylammonium Bromide (C14TAB) | 14 | ~3.8-4.0 |
| Hexadecyltrimethylammonium Bromide (C16TAB/CTAB) | 16 | ~0.9-1.0 |
| Octadecyltrimethylammonium Bromide (C18TAB) | 18 | - |
Note: The CMC values can vary slightly depending on the experimental method and purity of the surfactant.
The micelles formed by alkyl trimethylammonium bromides in aqueous solutions are typically spherical at concentrations just above the CMC. As the surfactant concentration increases, these micelles can undergo structural transitions to form larger, non-spherical aggregates such as wormlike or rod-like micelles. nih.gov The structure and dynamics of these micelles can be investigated using techniques like small-angle neutron scattering (SANS) and molecular dynamics (MD) simulations. nih.govrsc.org These studies provide insights into the aggregation number (the number of surfactant monomers in a micelle), the shape of the micelles, and the local environment within the micellar core. rsc.org
In nonpolar organic solvents, alkyl trimethylammonium bromides can form reverse micelles . These are nanometer-sized aggregates where the polar head groups form a hydrophilic core that can encapsulate water, while the hydrophobic tails extend into the surrounding organic medium. researchgate.net The formation of stable reverse micelles often requires the presence of a cosurfactant, typically a short-chain alcohol like hexanol or pentanol. researchgate.netbham.ac.uk The size and water content of these reverse micelles can be controlled, making them useful as nanoreactors for various chemical and biochemical reactions. researchgate.netscience.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, size, and dynamics of reverse micelles, providing information on the distribution of the components between the micellar interface and the continuous phase. bham.ac.ukscience.gov
When two or more different surfactants are present in a solution, they can co-aggregate to form mixed micelles. The behavior of these mixed systems is often non-ideal and can exhibit synergistic or antagonistic interactions. The study of mixed micellar systems containing trimethylammonium bromides is of great interest due to their potential for enhanced performance in various applications.
The interactions between the different surfactant molecules in a mixed micelle can be quantified by an interaction parameter (β), which can be determined using regular solution theory. medcraveonline.com A negative value of β indicates synergistic interactions, meaning that the mixture is more favorable for micellization than the individual components, often resulting in a lower CMC than either pure surfactant. medcraveonline.com For example, studies on mixed systems of cetyltrimethylammonium bromide (CTAB) and the non-ionic surfactant Tween-20 have shown negative interaction parameters, indicating synergism. medcraveonline.com
The composition of the mixed micelles can also be determined, which is often different from the composition of the monomers in the bulk solution. This is due to the different tendencies of the individual surfactants to form micelles. The investigation of these interaction parameters is crucial for designing mixed surfactant systems with tailored properties for specific applications. medcraveonline.comnih.gov
Host-Guest Chemistry in Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. nih.gov A key concept in this field is host-guest chemistry, where a larger "host" molecule or assembly encapsulates a smaller "guest" molecule. escholarship.orgfiveable.me The micelles and other self-assembled structures formed by trimethylammonium bromides can act as hosts for a variety of guest molecules.
The hydrophobic core of a normal micelle in an aqueous solution provides a nonpolar microenvironment that can solubilize hydrophobic guest molecules that are otherwise insoluble in water. This is the basis for many of the applications of surfactants in detergency and drug delivery. The binding of a guest molecule within the host assembly is driven by non-covalent interactions such as hydrophobic effects, van der Waals forces, and electrostatic interactions. fiveable.me
Similarly, the polar core of a reverse micelle can host hydrophilic guest molecules in a nonpolar solvent. researchgate.net The confined environment of the host can alter the properties and reactivity of the encapsulated guest. escholarship.org The study of these host-guest interactions in trimethylammonium bromide-based supramolecular assemblies is an active area of research, with potential applications in catalysis, sensing, and controlled release systems. escholarship.orgnih.gov
Polyelectrolyte-Surfactant Interactions and Complex Formation
The interaction between charged polymers (polyelectrolytes) and oppositely charged surfactants, such as trimethylammonium bromides, leads to the formation of polyelectrolyte-surfactant complexes (PSCs). nih.gov This complexation is primarily driven by strong electrostatic interactions between the charged groups on the polymer chain and the surfactant head groups. nih.gov
The formation of these complexes typically begins at a surfactant concentration known as the critical aggregation concentration (cac), which is usually much lower than the CMC of the pure surfactant. acs.org At the cac, surfactant molecules begin to bind to the polyelectrolyte chain, forming micelle-like aggregates along the polymer. As more surfactant is added, the polyelectrolyte becomes saturated with surfactant molecules, and eventually, at a higher concentration, free micelles may form in the solution. acs.org
The structure and properties of the resulting PSCs depend on various factors, including the charge densities of the polyelectrolyte and surfactant, the length of the surfactant's alkyl chain, the ionic strength of the solution, and the temperature. nih.govacs.orgacs.org These complexes can exhibit a range of behaviors, from being soluble in water to precipitating out of solution. The study of these interactions is important for understanding and controlling the behavior of many industrial and biological systems where both polyelectrolytes and surfactants are present.
Self-Assembled Structures and Liquid Crystal Templating
Beyond simple spherical or wormlike micelles, trimethylammonium bromides can form more complex, ordered, self-assembled structures known as liquid crystals or mesophases. researchgate.net These structures have a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Common liquid crystalline phases formed by surfactants include hexagonal, cubic, and lamellar phases.
These self-assembled liquid crystalline structures can be used as templates for the synthesis of mesoporous materials. researchgate.net In this process, the surfactant liquid crystal acts as a structure-directing agent, around which a network of an inorganic material, such as silica (B1680970), is formed. Subsequent removal of the organic surfactant template, typically by calcination, leaves behind a porous inorganic material with a highly ordered and uniform pore structure that is a replica of the original liquid crystal structure. researchgate.net Cetyltrimethylammonium bromide (CTAB) is a widely used template for the synthesis of mesoporous silica materials like MCM-41, which has a hexagonal arrangement of cylindrical pores. researchgate.net
Furthermore, trimethylammonium bromides have been investigated for their ability to induce the vertical alignment of liquid crystals. mdpi.com For instance, hexadecyltrimethylammonium bromide (HTAB) can self-assemble on surfaces like indium tin oxide (ITO) and promote a homeotropic (vertical) alignment of liquid crystal molecules. mdpi.com This property is of interest for applications in liquid crystal displays and other electro-optical devices. mdpi.com The self-assembly of trimethylammonium bromide-coated nanoparticles into ordered two-dimensional patterns has also been observed. nih.gov
Catalysis and Reaction Engineering Research
Phase-Transfer Catalysis Applications
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium (B1175870) salts, including derivatives of trimethylammonium bromide, are cornerstone catalysts in this field. They function by pairing with an anion from the aqueous phase, forming an ion-pair that is soluble in the organic phase, thereby transporting the anion to the organic reactant.
Facilitation of Organic Reactions (e.g., Diels-Alder reactions, nucleophilic substitutions)
Quaternary ammonium salts are widely employed as phase-transfer catalysts for various organic reactions, most notably nucleophilic substitutions. crdeepjournal.orgoperachem.com The catalyst, often represented as Q⁺X⁻, transports a nucleophilic anion (Y⁻) from the aqueous phase into the organic phase where it can react with an organic substrate (RX). The efficiency of the catalyst is influenced by the structure of its alkyl chains; very short chains may not provide sufficient organophilicity to partition into the organic phase, while longer or bulkier chains can enhance this partitioning and the reactivity of the "naked" anion. operachem.com Open-faced catalysts like hexadecyltrimethylammonium bromide are noted for increasing the interfacial area of interaction, which is beneficial for the phase transfer process. operachem.com
While quaternary ammonium salts are used in a variety of PTC reactions, the application of trimethylammonium bromide derivatives in Diels-Alder reactions is more accurately characterized as micellar catalysis rather than phase-transfer catalysis, particularly when the reaction is conducted in an aqueous medium without a separate organic phase. phasetransfercatalysis.com
Nucleophilic substitution reactions represent a classic application of phase-transfer catalysis. The process involves the transfer of a nucleophile from an aqueous solution to an organic substrate dissolved in a water-immiscible solvent. This is made possible by the quaternary ammonium catalyst. operachem.com Although many studies utilize salts like tetrabutylammonium (B224687) bromide (TBAB), the fundamental principles apply to trimethylammonium salts with appropriate alkyl chain lengths that confer solubility in the organic phase. crdeepjournal.org
Polymerization Reactions (e.g., polyamide, polycarbonate, polythiocarbonate synthesis)
Phase-transfer catalysis is a valuable method in polymerization, offering mild reaction conditions and enabling the use of reactants with different phase solubilities.
Polyamide Synthesis: While phase-transfer catalysts like tetra-n-butylammonium bromide have been used in the preparation of composite materials involving polyamides, specific research detailing the use of trimethylammonium bromide as a phase-transfer catalyst for the polymerization of polyamides is not extensively documented in the reviewed literature. nih.gov
Polycarbonate Synthesis: The synthesis of polycarbonates can be influenced by quaternary ammonium salts. Research has shown their use in conjunction with other catalysts, such as double metal cyanide complexes, to selectively produce cyclic carbonates from CO₂ and epoxides, which is a competing reaction to polycarbonate formation. rsc.org However, clear evidence for trimethylammonium bromide acting as a primary phase-transfer catalyst for the direct polymerization of polycarbonates is limited.
Polythiocarbonate Synthesis: The synthesis of polythiocarbonates from diphenols and thiophosgene (B130339) has been successfully achieved under phase-transfer catalysis conditions. Various quaternary ammonium and phosphonium (B103445) salts have been shown to be effective catalysts for this polymerization. The choice of catalyst, particularly its hydrophilicity or lipophilicity, has a significant effect on the molecular weights of the resulting polymers, depending on the structure of the diphenol monomer. This demonstrates the applicability of the broader class of quaternary ammonium salts in this specific polymerization.
Palladium Salt-Catalyzed Cross-Coupling Reactions in Aqueous Media
Running palladium-catalyzed cross-coupling reactions in water is a key objective of green chemistry. Surfactants and phase-transfer catalysts can play a crucial role in these aqueous systems. Cetyltrimethylammonium bromide (CTAB) has been utilized in the aqueous phase synthesis of palladium tripod nanocrystals. nih.gov These nanocrystals, prepared in a CTAB solution, were subsequently shown to be active and recyclable catalysts for a range of Sonogashira cross-coupling reactions conducted in water. nih.gov In this application, CTAB facilitates the formation of the catalytically active nanostructures in the aqueous medium, which then effectively catalyze the C-C bond formation.
Micellar Catalysis and Reaction Kinetics
Long-chain alkyltrimethylammonium bromides, most notably Cetyltrimethylammonium bromide (CTAB), are well-known cationic surfactants that form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles act as nano-reactors, concentrating reactants within their structure and often dramatically altering reaction rates and pathways.
The catalytic effect of micelles is attributed to the partitioning of reactants between the bulk aqueous phase and the micellar pseudo-phase. This can lead to a significant increase in the effective concentration of reactants and stabilization of the transition state. For instance, CTAB micelles have been shown to catalyze the cleavage of p-nitrophenyl alkanoates, with the reaction center located in the Stern layer of the micelle and the acyl chain of the ester directed into the hydrophobic core.
A notable example is the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl naphthoquinone, which is reported to be a "micelle catalyzed Diels-Alder reaction" in the presence of CTAB, leading to enhanced reaction yields and shorter reaction times. phasetransfercatalysis.com The micellar environment facilitates the reaction in an aqueous medium without the need for an organic solvent.
The kinetics of reactions in the presence of CTAB micelles are often analyzed using pseudo-phase models, such as the Menger-Portnoy model. These models account for the distribution of the substrate between the aqueous and micellar phases. Studies on the degradation of dyes like fuchsin in alkaline medium show that the pseudo-first-order rate constants increase with CTAB concentration. rsc.org This is attributed to the incorporation of both the dye and the hydroxide (B78521) ion into the Stern layer of the CTAB micelles, which is driven by both hydrophobic and electrostatic interactions. rsc.org
Table 1: Effect of CTAB Concentration on O-allylation of Eugenol
| CTAB Concentration (mM) | Yield (%) |
| 0 | 11.20 |
| 1.21 x 10¹ | 65.50 |
| 1.21 x 10² | 81.10 |
| 1.21 x 10³ | 75.30 |
This interactive table is based on data from a study on the micellar catalytic O-allylation of eugenol, showing an optimal catalyst concentration for the reaction. operachem.com
Role as Bifunctional Catalysts
Beyond its role in phase-transfer and micellar catalysis, cetyltrimethylammonium bromide (CTAB) has been identified as a bifunctional agent in materials science applications. In the construction of a Nb₂CTₓ@MoSe₂ heterostructure for use in potassium-ion batteries, CTAB was found to play two distinct roles. nih.govresearchgate.net
Growth Regulation: The functionalization of the surface of Nb₂CTₓ with CTAB influences the subsequent growth of MoSe₂ through a combination of electrostatic effects, stereochemical effects, and Lewis acid-base interactions. This leads to the formation of a well-defined tiled heterostructure. nih.gov
Structural Modification: Due to a "pillar effect," the positively charged CTA⁺ cations intercalate between the negatively charged layers of Nb₂CTₓ. This intercalation expands the interlayer spacing of the material significantly, from 0.77 to 1.21 nm, creating more space for alkali metal ion storage. nih.govresearchgate.net
This dual functionality of regulating growth and modifying the material's structure highlights a more complex role for trimethylammonium bromide derivatives than simply acting as a surfactant or phase-transfer agent.
Heterogeneous Catalysis and Photocatalysis
Trimethylammonium bromide derivatives, particularly CTAB, are extensively used as templating agents or modifiers in the synthesis of heterogeneous catalysts and photocatalysts. By adsorbing onto the surface of materials or forming micellar templates, they can control the growth, morphology, and surface properties of the final catalytic material.
In photocatalysis, CTAB has been used to synthesize organobentonite by modifying natural bentonite (B74815). This CTAB-modified bentonite, when combined with titanium dioxide (TiO₂), creates a powerful photocatalytic system for the pretreatment of aging landfill leachate. nih.gov The organic functional groups from the CTAB successfully load onto the bentonite surface, enhancing its properties. nih.gov
Another example involves the synthesis of a nanocomposite of cobalt ferrite (B1171679) (CoFe₂O₄) modified with CTAB. This CTAB@CoFe₂O₄ nanocomposite was shown to be an efficient photocatalyst for the reduction of toxic Cr(VI) ions from aqueous solutions. google.com Similarly, the surface of hematite (B75146) (α-Fe₂O₃) nanorod arrays has been treated with CTAB, which was found to promote its performance as a photoanode for photoelectrochemical water splitting.
Materials Science and Nanotechnology Research
Template-Directed Synthesis of Nanomaterials
The use of trimethylammonium bromide compounds as structure-directing agents is a versatile and widely adopted strategy for the synthesis of a diverse range of nanomaterials. The specific morphology and properties of the resulting nanomaterial are influenced by factors such as the concentration of the surfactant, the reaction temperature, and the pH of the solution.
Cetyltrimethylammonium bromide (CTAB) is a crucial templating agent in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), most notably the M41S family of materials, which includes MCM-41. nih.gov In this process, CTAB molecules in an aqueous solution self-assemble into cylindrical micelles. nih.gov These micelles then form a hexagonal array, which serves as a template for the polymerization of a silica precursor, such as tetraethyl orthosilicate (TEOS). researchgate.net The silicate species are attracted to the cationic headgroups of the CTAB molecules, leading to the formation of a silica framework around the micellar rods. nih.gov After the silica structure is formed, the CTAB template is removed, typically by calcination or solvent extraction, leaving behind a network of uniform, hexagonally arranged mesopores. nih.govrug.nl
The concentration of CTAB plays a significant role in the resulting properties of the MCM-41 material. Research has shown that increasing the CTAB concentration can lead to a decrease in particle size and an increase in the total pore volume of the mesoporous silica. researchgate.net This method allows for the creation of materials with high surface areas and ordered pore structures, making them suitable for various applications. researchgate.netrug.nl
| Parameter | Effect of Increasing CTAB Concentration | Reference |
|---|---|---|
| Particle Size | Decreases | researchgate.net |
| Total Pore Volume | Increases | researchgate.net |
Trimethylammonium bromide compounds are also utilized in the synthesis of various metal and metal oxide nanoparticles, where they can act as a capping agent, a shape-directing agent, or a template.
Silver Nanoparticles : In the green synthesis of silver nanoparticles (AgNPs) using plant extracts, CTAB has been studied for its role in influencing the morphology of the resulting nanoparticles. scispace.com While in some cases, CTAB did not significantly alter the shape or size of the AgNPs, it is often employed to stabilize the nanoparticles and prevent their aggregation in solution. scispace.com The cationic nature of CTAB allows it to form a layer around the nanoparticles, providing electrostatic stabilization. mdpi.com
Zinc Oxide Nanoparticles : CTAB is widely used as a surfactant in the hydrothermal and mechanochemical synthesis of zinc oxide (ZnO) nanostructures. chalcogen.romdpi.comproquest.com It plays a crucial role in controlling the morphology of the ZnO crystals, leading to the formation of various shapes such as flakes, rods, and spheres. chalcogen.romdpi.com The CTAB molecules can selectively adsorb onto different crystallographic faces of the growing ZnO crystals, thereby influencing their growth rates in different directions and ultimately determining the final shape of the nanostructures. chalcogen.ro In some synthesis methods, CTAB can also accelerate the ionization of zinc precursors. chalcogen.ro
The template-directed synthesis approach using trimethylammonium bromide extends to various metal oxide nanoparticles, enabling control over their size and morphology.
Tungsten Oxide (WO3) Nanoparticles : CTAB has been successfully employed as a supramolecular template for the synthesis of tungsten oxide (WO3) nanoparticles. researchgate.netthescipub.comthescipub.com In this method, CTAB forms a template around which the tungsten precursor hydrolyzes and condenses. researchgate.netthescipub.comthescipub.com The concentration of CTAB and the reaction temperature are critical parameters that influence the particle size of the resulting WO3 nanoparticles. researchgate.netthescipub.comthescipub.com By optimizing these conditions, it is possible to produce WO3 nanoparticles in the size range of 3-15 nm with a uniform morphology and a narrow size distribution. researchgate.netthescipub.comthescipub.com
| Condition | Effect on Particle Size | Reference |
|---|---|---|
| CTAB Concentration | Influences particle size and distribution | researchgate.netthescipub.comthescipub.com |
| Reaction Temperature | Affects particle size | researchgate.netthescipub.comthescipub.com |
Zinc Stannate (ZnSnO3+x) Nanocrystallites : CTAB is used as a surfactant in the wet chemistry synthesis of zinc stannate (ZnSnO3) and related nanocrystallites. nih.govresearchgate.netscispace.com The presence of CTAB helps to stabilize the nanoparticles and can influence their anisotropic growth by altering the surface energy of the crystallite faces. nih.govscispace.com This leads to the formation of nanocrystallites with controlled morphologies. nih.govscispace.com
The templating effect of trimethylammonium bromide is not limited to inorganic materials; it is also a valuable tool in the synthesis of structured organic polymers.
Polyaniline (PANI) Rhombic Plates : In a low acid environment, CTAB can be used as a soft template to synthesize well-defined polyaniline rhombic plates. utk.edu Lamellar micelles formed by CTAB and the oxidant, ammonium (B1175870) persulfate, act as both the template and the oxidant for the polymerization of aniline. utk.edu These micelles also facilitate the assembly of two-dimensional PANI sheets into three-dimensional rhombic plates through intermolecular interactions. utk.edu The concentration of CTAB, the pH of the solution, and the type of anion present are all crucial factors in the successful formation of these regular rhombic structures. utk.edu
In the synthesis of zeolites, which are microporous crystalline aluminosilicates, trimethylammonium bromide compounds can serve as a secondary template or a mesopore-generating agent to create hierarchical structures.
ZSM-5 Zeolites : CTAB can be used in the synthesis of hierarchical ZSM-5 zeolites, which possess both micropores and mesopores. sylzyhg.comrsc.org In these syntheses, CTAB can act as a mesoporous template, while a primary template directs the formation of the microporous zeolite framework. sylzyhg.com The presence of CTAB can influence the crystallization process and the self-assembly of zeolite seeds, leading to the formation of hierarchical structures with tunable properties such as BET surface area and total pore volume. researchgate.net The amount of CTAB added to the synthesis mixture is a key parameter for controlling the final structure of the hierarchical ZSM-5. researchgate.net
Zeolite Nanosheets : Hierarchical ZSM-5 nanosheets with intracrystalline mesopores have been synthesized using CTAB as a second template in a seed-induced hydrothermal route. rsc.org This approach allows for the creation of zeolites with a unique honeycomb morphology. rsc.org The use of traditional surfactants like CTAB is advantageous due to their low cost and minimal environmental impact. rsc.org
Trimethylammonium bromide compounds can also function as crystal habit modifiers, influencing the growth of crystalline materials to produce specific morphologies.
Calcium Sulfate (B86663) Hemihydrate (α-HH) Whiskers : CTAB has been shown to be an effective crystal modifier in the synthesis of α-calcium sulfate hemihydrate (α-HH) whiskers with high aspect ratios. nih.govsemanticscholar.org During the hydrothermal synthesis, the cationic CTAB molecules preferentially adsorb onto the negatively charged side facets of the growing α-HH crystals. nih.govsemanticscholar.org This adsorption inhibits the growth of the whiskers in the directions normal to these side facets, thereby promoting one-dimensional growth along the c-axis. nih.govsemanticscholar.org This results in the formation of long, thin whiskers with significantly increased aspect ratios. nih.govsemanticscholar.org The concentration of CTAB is a critical factor, with the aspect ratio of the whiskers increasing as the CTAB concentration increases up to its critical micelle concentration (CMC). semanticscholar.org
| CTAB Concentration | Effect on Average Aspect Ratio | Reference |
|---|---|---|
| 0 mol·L−1 | ~80 | semanticscholar.org |
| Up to 9.2 × 10−4 mol·L−1 (CMC) | Increases to ~430 | semanticscholar.org |
Ferroelectric Materials Research
Organic Ferroelectrics based on Trimethylammonium Bromide
Trimethylammonium bromide ((CH₃)₃NHBr) has been recognized as an organic ferroelectric material that exhibits these properties just below room temperature. rsc.org The discovery of ferroelectricity in such a simple molecular compound is significant because organic ferroelectrics are gaining attention for their flexible design possibilities and ease of production compared to traditional inorganic ceramic ferroelectrics. rsc.org This finding opens new avenues for the design and synthesis of novel molecular ferroelectrics. rsc.org
Phase Transition Studies
Trimethylammonium bromide undergoes a first-order paraelectric-to-ferroelectric phase transition. rsc.org This transition is characterized by a Curie temperature (Tc) of approximately 286 K. At this temperature, the crystal structure of the compound changes, which is accompanied by significant shifts in its thermal and electrical properties. The space group of the compound transforms from P2₁/m in its paraelectric phase to P2₁ in its ferroelectric phase as it cools below the Curie temperature. rsc.org
Table 1: Phase Transition Properties of Trimethylammonium Bromide
| Property | Value |
|---|---|
| Curie Temperature (Tc) | ~286 K |
| Transition Type | First-Order |
| High-Temperature Phase (Paraelectric) | P2₁/m |
| Low-Temperature Phase (Ferroelectric) | P2₁ |
Polarization Characteristics
The ferroelectric nature of trimethylammonium bromide is confirmed by its remnant polarization (Pr), which is a measure of the spontaneous electric polarization remaining after an external electric field is removed. The remnant polarization has been measured at different temperatures below the Curie point. At 230 K, the remnant polarization is approximately 0.4 μC cm⁻², and at 243 K, it is about 0.25 μC cm⁻². rsc.org These values are characteristic of its polar space group in the ferroelectric phase. rsc.org
Table 2: Remnant Polarization of Trimethylammonium Bromide at Various Temperatures
| Temperature (K) | Remnant Polarization (Pr) (μC cm⁻²) |
|---|---|
| 230 | ~0.4 |
| 243 | ~0.25 |
Polymer Chemistry
In polymer chemistry, trimethylammonium bromide and its long-chain alkyl derivatives (alkyltrimethylammonium bromides) are primarily utilized as cationic surfactants. Their influence is notable in polymerization processes like emulsion polymerization and in their interactions with charged polymers.
Influence on Polymerization Processes
Alkyltrimethylammonium bromides play a significant role as emulsifiers or surfactants in emulsion polymerization, a process used to create polymers from monomers in an emulsion. In the emulsion polymerization of styrene, for instance, the choice of cationic surfactant, including those with a trimethylammonium headgroup, affects the final polymer's properties. ias.ac.in
Research has shown that the length of the surfactant's alkyl tail influences the resulting polymer's molar mass and the size of the polymer particles. ias.ac.in For example, in one study, octadecyltrimethylammonium bromide (OTAB) led to the formation of polystyrene with a larger molar mass compared to cetyltrimethylammonium bromide (CTAB) and dodecyltrimethylammonium (B156365) bromide (DTAB). ias.ac.in Similarly, in the synthesis of poly(methacrylic acid) nanoparticles via emulsion polymerization, surfactants like CTAB and tetradecyl trimethylammonium bromide (TTAB) were used to stabilize the reaction. asianpubs.org These surfactants influence the particle size and thermal stability of the resulting polymer nanoparticles. asianpubs.org
Interaction with Polymers (e.g., Poly(styrene sulfonate))
Trimethylammonium bromide derivatives interact strongly with anionic polyelectrolytes such as sodium poly(styrene sulfonate) (PSS). nih.gov This interaction is driven by the electrostatic attraction between the positively charged trimethylammonium headgroup of the surfactant and the negatively charged sulfonate groups on the polymer chain. nih.gov
Material Modification and Surface Engineering
Compounds featuring the trimethylammonium bromide functional group, particularly long-chain alkyl derivatives like cetyltrimethylammonium bromide (CTAB), are pivotal in materials science and nanotechnology. Their amphiphilic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic tail, allows them to act as versatile surface-active agents. This property is extensively exploited to alter the surface chemistry of various materials, enabling new functionalities and improved performance in a wide range of applications. Research in this area focuses on modifying natural polymers, inorganic materials, and directing the synthesis of nanostructures.
Modification of Natural and Inorganic Materials
The cationic nature of CTAB facilitates its use in modifying negatively charged surfaces through electrostatic interactions, effectively altering their properties from hydrophilic to hydrophobic.
Cellulose Nanocrystals (CNCs): CNCs derived from sources like cotton are inherently hydrophilic. Surface modification with CTAB involves an exchange of counterions on the CNC's surface sulfate ester groups for the cetyltrimethylammonium (CTA+) cation. researchgate.net This non-covalent modification neutralizes the surface charge and attaches a hydrophobic alkyl chain, significantly altering the material's properties. mdpi.com Research has shown that this modification renders the CNCs less hydrophilic and more thermally stable, while the particle size and morphology remain unchanged. researchgate.net This tailored surface chemistry allows for stable colloidal suspensions of CNCs in organic solvents like ethanol, which is not possible with unmodified CNCs. researchgate.net The efficiency of this surface modification is influenced by factors such as ionic strength, which can screen electrostatic interactions and affect surfactant adsorption. researchgate.net
The impact of this modification is significant for creating advanced composite materials. For instance, CTAB-modified CNCs show improved dispersion in hydrophobic polymer matrices like polypropylene, which can lead to enhanced crystallization, rheological, and mechanical properties of the resulting composite. preprints.org
Table 1: Effects of Cetyltrimethylammonium Bromide (CTAB) Modification on Cellulose Nanocrystals (CNCs)
| Property | Pristine CNCs | CTAB-Modified CNCs | Reference |
|---|---|---|---|
| Surface Charge (Zeta Potential) | Highly Negative | Neutralized (approaching zero) | mdpi.com |
| Wettability | Hydrophilic | Relatively Hydrophobic | mdpi.com |
| Dispersibility | Stable in water | Unstable in water; stable in ethanol | researchgate.net |
| Crystallinity Index | Decreases significantly (e.g., from 48.57% to 9.12%) with increasing CTAB concentration | mdpi.com | |
| Thermal Stability | Baseline | More thermally stable | researchgate.net |
Clays (B1170129) and Zeolites: The utility of CTAB extends to the modification of inorganic materials like natural clays (e.g., montmorillonite (B579905), kaolinite) and zeolites. springerprofessional.de The modification process can change the surface properties of these minerals, increasing their lipophilicity and making them effective adsorbents for organic pollutants. springerprofessional.de In the case of montmorillonite, CTAB can intercalate between the clay layers, expanding the interlayer spacing and creating a more favorable environment for adsorbing other molecules. academie-sciences.fr Similarly, zeolites synthesized from fly ash can be modified with CTAB to enhance their capacity for removing contaminants like hexavalent chromium from industrial wastewater. mdpi.com This modification creates a positive surface charge, enabling the adsorption of anionic pollutants. atlantis-press.com
Table 2: Impact of CTAB Surface Modification on Various Materials for Environmental Applications
| Material | Modification Effect | Application | Reference |
|---|---|---|---|
| Zeolite Na-A (from Fly Ash) | Intercalation and surface coating with CTAB creates positive charge. | Enhanced removal of anionic hexavalent chromium (Cr(VI)) from water. | mdpi.com |
| Montmorillonite (Nanoclay) | CTAB intercalation expands interlayer spacing and changes surface to be more hydrophobic. | Increased adsorption capacity for herbicides like bentazon. | academie-sciences.fr |
| Cellulose Nanocrystals (NCC) | Acts as a modifier and stabilizer for NCC, creating a support matrix. | Supports silver nanoparticles for catalytic reduction of organic dyes (Methyl Orange) and pollutants (4-nitrophenol). |
Role in Nanotechnology Research
In nanotechnology, CTAB is indispensable as a surfactant, stabilizer, and shape-directing agent in the synthesis of various nanomaterials.
Nanoparticle Synthesis: The seed-mediated synthesis of gold nanorods (AuNRs) is a prominent example where CTAB plays a crucial role. nanohybrids.netnih.gov In this process, CTAB forms elongated micellar structures in the aqueous solution that act as a template, directing the anisotropic growth of gold crystals into a rod shape. nanohybrids.netnih.gov It achieves this by forming a bilayer around the gold seed particles, which hinders crystal growth on one axis while promoting it on another. nih.gov The concentration of CTAB, along with other reagents like silver nitrate, can be adjusted to control the final dimensions (length and thickness) of the nanorods. nanohybrids.netnih.gov
Beyond gold nanorods, CTAB is also used as a structure-directing agent in the synthesis of mesoporous silica nanoparticles and as a surfactant in the creation of nanoparticles of other metals like copper, palladium, and platinum. nih.govacs.org Its ability to form a stable cap on nanoparticles provides a common foundation for further surface modifications, such as coating with a layer of mesoporous silica. acs.org
Stabilization and Functionalization: The CTAB bilayer that forms on the surface of nanoparticles, such as AuNRs, provides colloidal stability in aqueous solutions. nih.gov However, for biological applications, this CTAB layer often needs to be replaced or encapsulated due to its cytotoxicity. nih.govnih.gov Various surface functionalization strategies are employed to exchange the CTAB with more biocompatible molecules like polyethylene glycol (PEG) or organothiols, which facilitates their use as molecular probes or in therapeutic applications. nih.govnih.gov
Furthermore, CTAB is used to modify and stabilize other nanomaterials. For instance, it can be employed as a modifier and stabilizer for nanocrystalline cellulose (NCC) to create a support for silver nanoparticles, resulting in a nanocomposite with strong catalytic properties for environmental remediation.
Electrochemical Science Research
Modified Electrodes for Electrochemical Sensing and Determination
The modification of electrode surfaces is a key strategy in developing sensitive and selective electrochemical sensors. Trimethylammonium bromide derivatives, particularly cationic surfactants like CTAB, have been extensively used to alter the properties of electrode surfaces, leading to improved analytical performance.
Carbon paste electrodes (CPEs) are a versatile and widely used type of electrode in electroanalysis due to their low cost, ease of fabrication, and renewable surface. mdpi.com The performance of CPEs can be significantly enhanced by modification with various chemical agents, including trimethylammonium bromide derivatives.
The incorporation of cetyltrimethylammonium bromide (CTAB) into carbon paste has been shown to create a sensitive and selective platform for the determination of various analytes. mdpi.com For instance, a CTAB-modified carbon paste electrode (CTABMCPE) has been developed for the determination of anthrone (B1665570). mdpi.com The modification is typically achieved by immobilizing the surfactant on the electrode surface. This modification leads to an enhanced current response compared to a bare carbon paste electrode (BCPE). mdpi.com
Similarly, lanthanum oxide (III)-modified carbon paste electrodes (LaOX/CPE) have been used in conjunction with CTAB for the detection of dopamine (B1211576) in the presence of ascorbic acid. The presence of CTAB facilitated a substantial 70.0% increase in the anodic peak current for dopamine compared to the unmodified CPE. rsc.org
The composition of the modified paste is a critical factor influencing the electrode's performance. For example, in the development of a CTAB-selective carbon paste electrode, the optimal composition might involve an ionophore like zeolite and a plasticizer within the carbon paste matrix. rsc.orgelsevierpure.com
The following table summarizes the composition and performance of a CTAB-selective modified carbon paste electrode.
| Parameter | Modified Carbon Paste Electrode (CPE) |
| Ionophore | Zeolite |
| Linear Concentration Range (mol L-1) | 4.61 × 10-7 - 1.0 × 10-2 |
| Slope (mV decade-1) | 57.56 ± 1.25 |
| Lower Limit of Detection (mol L-1) | 4.61 × 10-7 |
| pH Range | 2.0 - 8.5 |
| Reference | rsc.orgelsevierpure.com |
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying the electrochemical behavior of analytes at modified electrodes. nih.govnih.gov The presence of trimethylammonium bromide derivatives on the electrode surface often leads to a significant enhancement of the voltammetric response.
For the antihyperlipoproteinemic drug atorvastatin (B1662188) (ATOR), its voltammetric oxidation at a carbon paste electrode is distinctly improved in the presence of CTAB. nih.gov The study of the dependence of the current on pH, concentration, and scan rate allows for the optimization of experimental conditions for determination. The anodic peak of atorvastatin was characterized, and the process was found to be adsorption-controlled. nih.gov
In another study, the electrochemical behavior of thyroxine at a single-walled carbon nanotubes (SWNTs) modified glassy carbon electrode (GCE) was investigated. While a well-defined oxidation peak was observed, the reduction peak was initially indiscernible. However, the addition of trace amounts of CTAB to the working solution greatly enhanced the reduction current. nih.gov This enhancement is attributed to the formation of an ion complex between thyroxine and CTAB, which increases the concentration of thyroxine at the electrode surface and enhances the electron transfer rate. nih.gov
The electrochemical determination of anthrone at a CTAB-modified carbon paste electrode also demonstrated that the electrode process is adsorption controlled. mdpi.com
The table below presents data from voltammetric studies of different analytes using CTAB-modified electrodes.
| Analyte | Electrode | Technique | Key Finding | Detection Limit | Reference |
| Atorvastatin | Carbon Paste Electrode | DPV | Enhanced anodic peak current in the presence of CTAB. | 4.08 nM | nih.gov |
| Thyroxine | SWNT-modified GCE | CV | CTAB significantly enhances the reduction peak current. | 2 x 10-8 mol/L | nih.gov |
| Anthrone | Carbon Paste Electrode | CV | Enhanced current response, adsorption-controlled process. | - | mdpi.com |
| Dopamine | LaOX/CPE | SWV | 70.0% increase in anodic peak current with CTAB. | 0.06 µmol/L | rsc.org |
A primary goal of modifying electrodes with trimethylammonium bromide derivatives is to improve the selectivity and sensitivity of electrochemical sensors. The presence of these surfactants can lead to lower detection limits and the ability to distinguish between analytes with overlapping signals.
For instance, in the detection of dopamine in the presence of ascorbic acid, which typically have overlapping oxidation potentials, the addition of CTAB enabled a clear separation of their anodic peaks by nearly 0.2 V. rsc.org This separation is attributed to the ion-dipole interaction between ascorbic acid and CTAB. rsc.org
The development of a sensor for bisphenol A (BPA) using a CTAB-functionalized carbon nanohorn modified electrode demonstrated enhanced electrocatalytic activity towards the oxidation of BPA. This resulted in a sensor with a wide linear range and a low detection limit. bohrium.com The improved performance is due to the preconcentration of BPA via hydrophobic interaction with the long alkane chain of CTAB and the high conductivity of the carbon nanohorns. bohrium.com
Similarly, a sensor for flavonoids based on a cetyltrimethyl ammonium (B1175870) bromide-carboxylic multi-walled carbon nanotubes composite showed enhanced sensitivity due to the adsorption of flavonoids by the long alkane chain of CTAB. researchgate.net The combination of magnetic carbon dots and CTAB on a glassy carbon electrode also led to a sensitive and selective sensor for tetrabromobisphenol A (TBBPA), where CTAB's hydrophobic interaction provided good enrichment capacity. researchgate.net
The following table highlights the influence of CTAB on the performance of various electrochemical sensors.
| Analyte | Sensor | Linear Range | Detection Limit | Key Influence of CTAB | Reference |
| Dopamine | LaOX/CPE | - | 0.06 µmol/L | Separation of dopamine and ascorbic acid peaks. | rsc.org |
| Bisphenol A | CTAB-CNH/GCE | - | - | Preconcentration of analyte via hydrophobic interaction. | bohrium.com |
| Flavonoids | CTAB-cMWCNTs/MWCPE | 0.02-50.0 µM (Kaempferol) | 12.7 nM (Kaempferol) | Enrichment of flavonoids on the electrode surface. | researchgate.net |
| Tetrabromobisphenol A | M-CDs-CTAB/GCE | 1 nM - 1000 nM | 0.75 nM | Good enrichment capacity of hydrophobic compounds. | researchgate.net |
Redox Properties of Functionalized Derivatives (e.g., Ferrocenyl compounds)
Ferrocene (B1249389) and its derivatives are well-known for their stable and reversible redox properties, making them excellent candidates for various electrochemical applications. um.edu.my When functionalized with a trimethylammonium bromide group, the resulting compounds exhibit interesting electrochemical behavior, combining the redox activity of the ferrocenyl moiety with the properties of the quaternary ammonium salt.
An example of such a compound is (11-ferrocenylundecyl)-trimethylammonium bromide (FTMA), which has been used as a model self-assembling redox mediator. um.edu.my The electrochemical behavior of ferrocene has also been studied in deep eutectic solvents based on quaternary ammonium salts, providing insight into the interactions between the ferrocene redox couple and the ammonium ions. rsc.orgelsevierpure.comrsc.org
Studies on (ferrocenylmethyl)trimethylammonium (FcTMA+) have shown that the reduced form of this species weakly adsorbs onto highly oriented pyrolytic graphite (B72142) (HOPG) surfaces. The electron-withdrawing effect of the (trimethylammonium)methyl group can influence the redox potential of the ferrocene center. rsc.org
In the context of redox flow batteries, a series of ferrocene-functionalized quaternary ammonium compounds (Cx-FcNCl) have been investigated. The length of the alkyl chain between the ferrocene redox center and the trimethylammonium functional group was found to influence the compound's physicochemical properties, including water solubility and chemical stability. For instance, a strong electron-withdrawing effect was observed for the (trimethylammonium)methyl group in C1-FcNCl, while 2-(trimethylammonium)ethyl and 3-(trimethylammonium)propyl groups in C2-FcNCl and C3-FcNCl were found to be electron-donating. rsc.org
The following table summarizes the redox properties of some ferrocenyl compounds functionalized with trimethylammonium groups.
| Compound | Key Redox Property/Observation | Application/Study Context | Reference |
| (11-ferrocenylundecyl)-trimethylammonium bromide (FTMA) | Acts as a self-assembling redox mediator. | Interfacial charge transfer at functionalized electrodes. | um.edu.my |
| (ferrocenylmethyl)trimethylammonium (FcTMA+) | Weak adsorption of the reduced form on HOPG surfaces. | Voltammetric studies of adsorption on graphite. | |
| Ferrocene-functionalized quaternary ammonium chlorides (Cx-FcNCl) | Redox potential and stability influenced by the alkyl chain length connecting the ferrocene and trimethylammonium groups. | Aqueous redox flow batteries. | rsc.org |
Surfactant Effects on Electrode-Solution Interface and Electron Transfer
The adsorption of surfactants like CTAB at the electrode-solution interface can significantly alter the properties of this interface and influence the kinetics of electron transfer reactions. The positively charged headgroup of CTAB can interact with both the electrode surface and species in the solution, leading to a variety of effects.
In the context of carbon dioxide reduction (CO2RR) on a copper electrode, CTAB molecules compete with alkali metal cations for positions at the negatively biased electrode. This competition leads to the displacement of alkali cations by the positively charged trimethylammonium surfactant molecules, which in turn suppresses the hydrogen evolution reaction (HER). rsc.org This demonstrates the ability of trimethylammonium bromide derivatives to tune the electrode-solution interface to achieve higher product selectivity in electrocatalysis. rsc.org
The presence of CTAB can also promote the electron transfer process between the electrode surface and an analyte. This can be due to several factors, including the dissolution of organic compounds, the creation of a specific orientation of molecules on the electrode surface, and a decrease in the overpotential for certain reactions. For instance, on an acetylene (B1199291) black electrode, CTAB was found to significantly decrease the overpotential of dioxygen reduction and increase the reduction peak current.
The interaction between surfactants and the electrode surface can be electrostatic. For example, at a carbon paste electrode, the positively charged polar heads of CTAB can form a layer on the surface, which can then bind negatively charged anions from the solution through electrostatic attraction, leading to changes in the observed voltammetry.
Interactions with Biological Systems at the Molecular Level Excluding Clinical Data
Protein Interaction and Solubilization Studies
Alkyl trimethylammonium bromides are widely utilized as detergents in protein biochemistry. Their amphipathic nature, possessing a positively charged hydrophilic head group and a hydrophobic alkyl tail, allows them to interact with proteins in a manner that can alter their structure, solubility, and aggregation state.
Solubilization of Membrane ProteinsThe extraction of integral membrane proteins from their native lipid bilayer environment is a critical step for their structural and functional characterization.sigmaaldrich.comCationic detergents, such as Cetyltrimethylammonium bromide (CTAB), a long-chain derivative of trimethylammonium bromide, are effective agents for this purpose.serva.debocsci.comThe solubilization process is generally understood to occur in three stages.sigmaaldrich.com
Initially, at low concentrations, detergent monomers partition into the lipid bilayer, causing structural perturbation. As the concentration increases to approach and exceed the detergent's critical micelle concentration (CMC), the lipid bilayer becomes saturated with detergent molecules and begins to break apart. This leads to the formation of mixed micelles containing lipids, proteins, and detergent molecules. The hydrophobic domains of the membrane proteins, which are normally embedded within the lipid bilayer, are now shielded from the aqueous environment by the hydrophobic tails of the detergent molecules within the micelle, while the hydrophilic regions of the protein remain exposed to the solvent. sigmaaldrich.com This process effectively transfers the membrane protein from the insoluble membrane fraction into a soluble state, allowing for its purification and subsequent analysis. sigmaaldrich.com A successful solubilization protocol yields a stable protein-detergent complex where the protein maintains its native, active conformation. sigmaaldrich.com
Inhibition Mechanisms of Protein Fibrillation (e.g., Lysozyme)Protein fibrillation, the process by which proteins misfold and aggregate into insoluble amyloid fibrils, is associated with a range of diseases. Certain cationic surfactants have been investigated as potential inhibitors of this process. Studies on Tetradecyltrimethylammonium bromide (TTAB), a C14-chain analog, have provided detailed insights into the molecular mechanisms of fibrillation inhibition for proteins like hen egg-white lysozyme.nih.govtandfonline.com
Research indicates that TTAB's inhibitory effect is concentration-dependent, with the micellar form of the surfactant being a more potent inhibitor than the monomeric form. nih.govtandfonline.com The primary mechanism of inhibition involves the disruption of the intermolecular hydrogen bonds that stabilize the β-sheet structures characteristic of amyloid fibrils. nih.govtandfonline.com This is achieved through polar interactions between the cationic head groups of the surfactant and the protein fibrils. nih.govtandfonline.com Spectroscopic and microscopic analyses have confirmed that the presence of micellar TTAB leads to a conformational change in lysozyme, promoting a transition from β-sheet to α-helical structures and ultimately preventing the formation of mature amyloid fibrils. nih.govtandfonline.com
Table 1: Biophysical Techniques Used to Study Lysozyme Fibrillation Inhibition by TTAB
| Technique | Observation | Implication | Reference |
|---|---|---|---|
| Thioflavin T (ThT) Fluorescence | Reduced fluorescence intensity in the presence of TTAB. | Inhibition of β-sheet rich amyloid fibril formation. | nih.govtandfonline.com |
| Transmission Electron Microscopy (TEM) | Complete absence of amyloid fibrils in the presence of micellar TTAB. | Confirmation of potent inhibitory effect at the morphological level. | nih.govtandfonline.com |
| Far-UV Circular Dichroism (CD) | Transformation of β-sheet secondary structure to α-helix. | TTAB induces a conformational change that is unfavorable for fibrillation. | nih.govtandfonline.com |
| Calorimetry | Enthalpies of interaction suggest preferential exclusion and polar interactions are key to inhibition. | Provides thermodynamic insight into the inhibitory mechanism. | nih.govresearchgate.net |
Thermodynamic and Binding Studies with Proteins (e.g., Histone H2B)The interaction between cationic surfactants and proteins can be quantitatively described using thermodynamic studies. The binding of Dodecyltrimethylammonium (B156365) bromide (DTAB), a twelve-carbon chain derivative, to the nuclear protein Histone H2B has been investigated using techniques like equilibrium dialysis.ijcce.ac.irdoaj.orgSuch studies allow for the determination of key thermodynamic parameters that describe the binding process.
By measuring the extent of surfactant binding at different concentrations and temperatures, it is possible to calculate the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of interaction. For the DTAB-Histone H2B system, binding data was used to determine the Gibbs free energy of interaction, interpreted through the Wyman binding potential model. The enthalpy of interaction was subsequently calculated from the temperature dependence of the equilibrium constants via the van't Hoff relation. These thermodynamic values provide a comprehensive picture of the forces driving the association between the surfactant and the protein, distinguishing between enthalpically driven (e.g., electrostatic) and entropically driven (e.g., hydrophobic) interactions. The binding of various alkyl trimethylammonium bromides to other proteins, such as bovine serum albumin, has also been studied, revealing that the length of the alkyl chain plays a significant role in the extent and nature of the binding. nih.gov
Table 2: Thermodynamic Parameters for DTAB Interaction with Histone H2A
| Parameter | Method of Determination | Significance | Reference |
|---|---|---|---|
| Gibbs Free Energy (ΔG) | Wyman binding potential model applied to equilibrium dialysis data. | Indicates the spontaneity of the binding interaction. | doaj.org |
| Enthalpy (ΔH) | Van't Hoff relation based on temperature dependence of equilibrium constants. | Reveals whether the binding is exothermic or endothermic. | doaj.org |
Nucleic Acid Research Tools
The interaction between cationic surfactants and the negatively charged phosphate (B84403) backbone of nucleic acids is exploited in several molecular biology protocols.
Role in DNA Extraction and Purification ProtocolsCetyltrimethylammonium bromide (CTAB) is a key component in widely used methods for extracting DNA, particularly from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with purification.academicjournals.orgnih.govyoutube.comThe principle of the CTAB method relies on the ability of this cationic detergent to form insoluble complexes with nucleic acids in solutions of low ionic strength.
During the extraction process, CTAB is included in a lysis buffer to break down cell membranes. academicjournals.org The positively charged head of the CTAB molecule interacts with the negatively charged phosphate groups of the DNA backbone. researchgate.net This neutralizes the charge on the DNA, causing it to precipitate out of the solution, while most polysaccharides and other contaminants remain soluble. youtube.com The DNA-CTAB pellet can then be collected by centrifugation and washed. Subsequently, the DNA is dissociated from the CTAB by re-dissolving the pellet in a high-salt buffer, which disrupts the electrostatic interaction, allowing for the purification of high-quality DNA. academicjournals.org Dodecyltrimethylammonium bromide (DTAB) has also been explored for DNA separation, offering a two-stage process where counter-ions on the DNA are first replaced by the surfactant before the complex precipitates, which can offer advantages in purification. bohrium.com
Molecular Mechanism of Antimicrobial Action
Alkyl trimethylammonium bromides exhibit significant antimicrobial activity against a broad spectrum of microorganisms. researchgate.net Their mechanism of action is primarily directed at the cytoplasmic membrane, leading to a loss of structural integrity and cell death. researchgate.net
The antimicrobial process is initiated by the adsorption of the positively charged surfactant molecules onto the negatively charged cell surface. The hydrophobic alkyl chain then penetrates the hydrophobic core of the cell membrane. researchgate.net This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. The resulting damage leads to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and protons, which dissipates critical ion gradients across the membrane. researchgate.net This is followed by the intracellular destruction of proteins and nucleic acids and the lysis of cell wall components, culminating in a complete loss of the cell's structural organization and viability. researchgate.net The effectiveness of this antimicrobial action is strongly dependent on the length of the alkyl chain, with studies showing a dramatic increase in activity as the chain length increases from 10 to 12 carbons, suggesting an optimal balance between water solubility and hydrophobicity is required for efficient membrane disruption. researchgate.net
Modulation of Cellular Processes (e.g., Dynamin I/II inhibition in trafficking studies)
Research into the modulation of cellular processes by trimethylammonium bromide and its derivatives has significantly advanced the understanding of membrane trafficking events. While trimethylammonium bromide itself is a quaternary ammonium (B1175870) salt, it is the long-chain alkyl derivatives, such as myristyl trimethylammonium bromide (MiTMAB) and octadecyltrimethylammonium bromide (OcTMAB), that have been identified as potent inhibitors of dynamin I and dynamin II. nih.goved.ac.uk These findings are crucial in the study of endocytosis and other dynamin-dependent cellular functions.
Dynamin is a GTPase enzyme essential for the constriction and fission of membranes during endocytosis. nih.govresearchgate.net The activity of dynamin is maximally stimulated by its interaction with phospholipids (B1166683) in the cell membrane through its pleckstrin homology (PH) domain. nih.govresearchgate.net Long-chain trimethylammonium bromides, like MiTMAB, are surface-active small molecules that specifically target this dynamin-phospholipid interaction. nih.goved.ac.uk
Detailed research has elucidated the mechanism by which these compounds inhibit dynamin function. MiTMAB has been shown to inhibit the GTPase activity of dynamin with a Ki of 940 ± 25 nM. nih.goved.ac.ukresearchgate.net This inhibition is competitive with respect to phospholipid binding, indicating that MiTMAB directly interferes with the ability of dynamin to bind to the cell membrane, a critical step for its function. researchgate.net Consequently, this prevents the recruitment of dynamin to the sites of endocytosis. nih.govresearchgate.net
The inhibitory effect of these compounds on dynamin has profound implications for cellular trafficking. MiTMAB potently inhibits receptor-mediated endocytosis (RME) of molecules such as transferrin and epidermal growth factor (EGF) in various cell lines. nih.govresearchgate.net This inhibition is rapid and reversible upon washout of the compound. nih.govresearchgate.net Importantly, the inhibition of RME occurs without affecting EGF binding to its receptor, the number of receptors, or their autophosphorylation, indicating a specific effect on the endocytic machinery. nih.govresearchgate.net Furthermore, MiTMAB has been observed to block synaptic vesicle endocytosis in rat brain nerve terminals (synaptosomes) without causing depolarization or morphological damage. nih.govresearchgate.net
Beyond endocytosis, the inhibition of dynamin II by these compounds has been shown to impact cell division. Specifically, MiTMAB and OcTMAB block the final stage of cytokinesis, known as abscission, leading to cytokinesis failure and the formation of binucleated cells. nih.gov This effect is specific to this phase of the cell cycle, highlighting the role of dynamin II in this process. nih.gov Notably, these compounds have demonstrated a potent inhibitory effect on the growth of cancer cells while having a minimal impact on non-tumorigenic cells, suggesting that dynamin II could be a potential target for cancer therapy. nih.gov
The following interactive data table summarizes the inhibitory activity of myristyl trimethylammonium bromide (MiTMAB) and its analogue on dynamin I GTPase activity.
| Compound | Dynamin I IC50 (µM) |
| Myristyl trimethylammonium bromide (MiTMAB) | 3.1 ± 0.2 |
| Octadecyltrimethylammonium bromide (OcTMAB) | 1.9 ± 0.24 |
Data sourced from Hill et al., 2004 and Quan et al., 2007, as cited in relevant studies. researchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It has been effectively applied to study various properties of trimethylammonium bromide surfactants and related systems. DFT calculations are particularly useful for determining ground state properties like electron density, total energy, and molecular geometry with a reasonable balance between accuracy and computational cost. mdpi.com
One key application of DFT is in analyzing molecular interactions. For instance, Molecular Electrostatic Potential (MEP) analysis, a method rooted in DFT, has been used to visualize the charge distribution of molecules and predict reactive sites. Studies on cetyltrimethylammonium bromide (CTAB) have used MEP analysis to demonstrate favorable interactions between the quaternary nitrogen atom of the CTAB headgroup and the hydroxyl group of additives like propyl gallate. nih.gov This type of analysis helps to explain how additives can intercalate within the micellar structure. nih.gov
DFT is also employed to elucidate adsorption mechanisms by calculating adsorption energies. In a study of dodecyl trimethyl ammonium (B1175870) bromide (DTAB) interacting with a coal molecular model, DFT calculations showed that the DTAB–coal configuration was significantly more stable than a methane (B114726)–coal configuration. mdpi.com The calculated adsorption energies indicated a strong preference for coal molecules to adsorb DTAB. mdpi.com
Table 1: DFT Calculated Adsorption Energies and Distances for DTAB and Methane on a Coal Model
| Adsorbate | Adsorption Energy (kJ/mol) | Adsorption Stability Distance (nm) |
| Dodecyl trimethyl ammonium bromide (DTAB) | 42.69 | 0.238 |
| Methane (CH₄) | 2.15 | 0.261 |
| Data sourced from a study on the influence of DTAB on CH₄ adsorption of coal. mdpi.com |
These computational findings are often consistent with experimental results, confirming the predictive power of DFT in these systems. mdpi.com
Molecular Dynamics Simulations for Micelle Structure and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. researchgate.net This method has been extensively used to investigate the self-assembly, structure, and dynamics of micelles formed by various alkyl trimethylammonium bromide surfactants. scielo.bracs.orgmdpi.com
MD simulations can model the entire process of micellization. For n-Decyltrimethylammonium Bromide (DeTAB), simulations have shown that self-assembly occurs in three main stages:
Rapid aggregation of monomers into small, disordered oligomers. acs.org
A ripening process where larger aggregates grow at the expense of smaller ones. acs.org
A slower stage involving collisions and fusion between larger micelles. acs.org
The simulations successfully predict key micellar properties, such as average cluster size, area per headgroup, and the degree of counterion dissociation, which are in reasonable agreement with experimental values. acs.org The resulting models show spheroidal micelles with a hydrophobic core of alkyl tails surrounded by a hydrophilic corona of head groups and solvated counterions. acs.org Water molecules are observed to penetrate the micelle structure up to the atom connecting the headgroup to the aliphatic tail. acs.org
For longer-chain surfactants like cetyltrimethylammonium bromide (CTAB), MD simulations have been used to model the formation of quasi-spherical or globular micelles in aqueous solutions. nih.govscielo.br These models are also used to study the evolution of micelle shape and structure when additives are introduced. For example, the addition of octanol (B41247) can induce a transformation from cylindrical to rod-like and then disc-like micelles. researchgate.net Similarly, simulations of CTAB in the presence of propyl gallate showed an evolution of ellipsoidal micelles, with analyses of the radius of gyration (Rg) and solvent-accessible surface area (SASA) confirming the intercalation of the additive into the micelle structure. nih.gov
Table 2: Micellar Properties from Molecular Dynamics Simulations
| Surfactant System | Micelle Shape | Key Simulation Findings |
| n-Decyltrimethylammonium Bromide (DeTAB) | Spheroidal | Self-assembly occurs in three stages; identified a Stern layer of bromide counterions. acs.org |
| Cetyltrimethylammonium Bromide (CTAB) | Quasi-spherical | Modelled micellar radius comparable to experimental data. scielo.br |
| CTAB with Octanol | Rod-like / Disc-like | Octanol acts as a cosurfactant, modifying the arrangement of CTAB in aggregates. researchgate.net |
| CTAB with Propyl Gallate | Ellipsoidal | Showed significant microstructural evolution and increased radius of gyration with additive. nih.gov |
Quantum Chemical Calculations for Adsorption Mechanisms
Quantum chemical calculations, particularly those based on DFT, provide fundamental insights into the adsorption mechanisms of trimethylammonium bromide surfactants onto various surfaces. mdpi.com These methods can determine stable adsorption structures and quantify the energetics of the interaction, revealing the microscopic driving forces behind adsorption. researchgate.net
A detailed study on the competitive adsorption between dodecyl this compound (DTAB) and methane (CH₄) on a model coal surface illustrates the power of this approach. mdpi.com By calculating the adsorption energies, researchers found that the interaction between DTAB and the coal surface was substantially stronger (42.69 kJ/mol) than that between methane and the surface (2.15 kJ/mol). mdpi.com This large energy difference indicates that coal molecules will preferentially adsorb DTAB, effectively displacing methane from the surface. mdpi.com
The calculations also identified the stable adsorption distances, showing that the DTAB molecule adsorbs more closely to the coal surface (0.238 nm) than methane does (0.261 nm). mdpi.com Analysis of Mulliken overlapping populations further confirmed a more stable bond configuration in the DTAB–coal system compared to the CH₄–coal system. mdpi.com These quantum chemical results align with experimental observations that DTAB treatment reduces the methane adsorption capacity of coal, thereby validating the computational model. mdpi.com
Modelling of Intermolecular Interactions in Surfactant Systems
The behavior of trimethylammonium bromide surfactants, particularly in mixed systems, is governed by a complex interplay of intermolecular interactions. Theoretical models are essential for quantifying these interactions and predicting the properties of mixed micelles and adsorption layers. researchgate.netmedcraveonline.com
In mixed surfactant systems, such as those containing cetyltrimethylammonium bromide (CTAB) and a non-ionic surfactant like Tween-20, theoretical frameworks like Rubingh's regular solution theory are applied to analyze experimental data. medcraveonline.com This approach allows for the calculation of crucial parameters, including:
The interaction parameter (β): This value quantifies the nature and strength of the interaction between the two surfactants in a mixed micelle. A negative value typically indicates synergistic interactions (attraction), while a positive value suggests antagonistic interactions (repulsion).
Micellar mole fraction: This describes the composition of the mixed micelle, which often differs from the bulk composition. medcraveonline.com
Activity coefficients: These reflect the deviation of the surfactant's behavior from ideality due to intermolecular interactions. medcraveonline.com
Gibbs free energy of micellization: This thermodynamic parameter indicates the spontaneity of the micellization process. medcraveonline.com
Studies combining CTAB with non-ionic surfactants have revealed negative deviations from ideality, indicating synergistic interactions and the formation of more stable mixed micelles. researchgate.netmedcraveonline.com
Furthermore, computational methods are used to model interactions in more complex scenarios, such as the coadsorption of surfactants and polymers at interfaces. The synergistic adsorption of dodecyltrimethylammonium (B156365) bromide (DTAB) and sodium poly(styrenesulfonate) (PSS) at an oil/water interface has been investigated to understand the molecular forces driving the formation of a mixed monolayer. nih.gov These models are crucial for developing applications in areas like emulsion stabilization and oil remediation. nih.gov Molecular dynamics simulations also contribute to this area by providing an atomistic view of how different molecules, such as surfactants and additives, arrange themselves and interact within an aggregate structure. nih.govnih.gov
Environmental Chemistry Applications and Remediation Research
Adsorption Studies for Pollutant Removal
The cationic nature of the trimethylammonium headgroup, combined with the hydrophobic properties of the alkyl chains in its derivatives, allows these compounds to alter the surface charge and wettability of materials. This modification is crucial for the adsorption of various pollutants.
The adsorption of long-chain trimethylammonium bromide compounds on coal surfaces has been investigated to understand and potentially influence the interaction of other substances, like methane (B114726), with coal.
In one study, the adsorption of dodecyl trimethyl ammonium (B1175870) bromide (DTAB) on coal was examined to understand its effect on methane (CH4) adsorption, which is relevant to coalbed methane extraction. Using density functional theory (DFT) and experimental measurements, researchers found that DTAB adsorbs more strongly to the coal surface than methane. The adsorption energy for DTAB on a molecular model of coal was calculated to be 42.69 kJ/mol, significantly higher than the 2.15 kJ/mol for methane. This preferential adsorption of DTAB inhibits the adsorption of methane. Experimental results confirmed this, showing that after treatment with DTAB, the methane adsorption capacity of coal samples decreased by 37.3%. This suggests that DTAB can promote the desorption of methane from coal and prevent its readsorption.
| Adsorbate | Adsorption Energy (kJ/mol) | Adsorption Stability Distance (nm) |
|---|---|---|
| Methane (CH4) | 2.15 | 0.261 |
| Dodecyl trimethyl ammonium bromide (DTAB) | 42.69 | 0.238 |
Derivatives of trimethylammonium bromide are used to modify adsorbents for the removal of uranium from contaminated water. These modified materials show enhanced adsorption capacities for uranium species.
A composite material of dodecyl this compound (DTAB) and titanium dioxide (TiO2), denoted as DTAB/TiO2, was synthesized and tested for the removal of uranium(VI) from water. This composite, consisting of spherical nanoparticles with a rough surface and a specific surface area of 144.0 m²/g, demonstrated effective U(VI) adsorption. The process was found to be dependent on pH, with optimal removal occurring at a pH of 6.0. The adsorption followed a monolayer model, and the process was endothermic, with increased capture of U(VI) at higher temperatures. According to the Langmuir model, the maximum adsorption capacity of the DTAB/TiO2 composite for U(VI) was 108.4 mg/g. The adsorption process reached equilibrium within 240 minutes. The surface hydroxyl groups on the composite played a crucial role in the removal of U(VI). nwpu.edu.cn
In another study, bentonite (B74815) modified with hexadecyltrimethylammonium bromide (HDTMA-bentonite) was used to remove anionic uranium carbonate complexes from aqueous solutions. The maximum uptake capacity observed for this material was 31.35 mg/g at 298 K. mdpi.com
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| DTAB/TiO2 | Uranium(VI) | 108.4 | nwpu.edu.cn |
| HDTMA-bentonite | Uranium anionic species | 31.35 | mdpi.com |
The modification of material surfaces with long-chain trimethylammonium bromides has proven effective in the removal of organic pollutants, such as dyes and herbicides, from aqueous solutions.
La0.9Sr0.1FeO3 perovskite, when capped with cetyl this compound (CTAB), showed a significantly enhanced ability to remove the anionic dye Congo red from water. The modification with CTAB increased the maximum adsorption capacity by approximately ten times, from 13.89 mg/g for the pure perovskite to 151.52 mg/g for the CTAB-capped version. epa.gov This improvement is attributed to the formation of a complex between the negatively charged dye and the positively charged surfactant-modified surface. The adsorption process was rapid, reaching equilibrium within a few minutes, and was effective over a wide pH range. epa.gov
Similarly, natural zeolites modified with CTAB have been used for the adsorption of the herbicide 2,4-D. The adsorption was found to be an exothermic and spontaneous process that followed pseudo-second-order kinetics and was well-described by the Langmuir model, indicating monolayer adsorption on active sites. wikipedia.org
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| CTAB-capped La0.9Sr0.1FeO3 Perovskite | Congo red dye | 151.52 | epa.gov |
Remediation of Organic Pollutants via Catalysis and Photocatalysis
Cetyltrimethylammonium bromide (CTAB) is frequently used as a templating agent or surfactant in the synthesis of nanocatalysts and photocatalysts for the degradation of organic pollutants. Its role is to control the size, shape, and porosity of the catalytic materials, thereby enhancing their activity.
In one study, CTAB was used as a stabilizing agent in the room-temperature synthesis of copper oxide nanocubes (CuO NCs). These nanocubes demonstrated high efficiency in both the catalytic reduction of para-nitrophenol (p-NP) and the photocatalytic degradation of methylene (B1212753) blue (MB). The reduction of p-NP was completed within 50 seconds, with a kinetic rate constant of 3.9 × 10⁻² s⁻¹. The degradation of MB occurred over 240 minutes, with a kinetic rate constant of 6.47 × 10⁻³ min⁻¹.
Another application involves the use of CTAB in the synthesis of organobentonite-titanium dioxide composites for the pretreatment of aging leachate. A combination of adsorption by the CTAB-modified bentonite and photocatalysis by TiO2 was found to be more effective than either process alone. Under optimal conditions (CTAB-bentonite dosage of 7.5 g/L, pH of 3.5, TiO2 dosage of 1.63 g/L, and reaction time of 60.02 minutes), this combined approach achieved removal rates of 82% for COD (Chemical Oxygen Demand) and 37% for NH3-N. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Functionalized Trimethylammonium Bromide Derivatives
A primary avenue of future research lies in the synthesis of novel trimethylammonium bromide derivatives with tailored properties. This involves the strategic addition of functional groups to the basic trimethylammonium structure to enhance or introduce new chemical, physical, and biological activities.
Recent studies have demonstrated the synthesis of derivatives like trimethylphenylammonium bromide and (3-bromopropyl)trimethylammonium bromide, showcasing the versatility of the core structure for chemical modification. orientjchem.orgsigmaaldrich.com The addition of moieties such as longer alkyl chains, aromatic rings, or reactive groups can significantly alter the compound's characteristics. For example, increasing the length of the alkyl chain in alkyl-trimethyl ammonium (B1175870) bromides has been shown to correlate with their antimicrobial efficacy. nih.govresearchgate.net
Future work is expected to focus on creating derivatives with enhanced antimicrobial properties to combat resistant strains of bacteria and fungi. rsc.orgnih.gov Another promising direction is the development of "cleavable" surfactants, where a breakable link is inserted into the molecule, allowing it to degrade into less harmful components after use, addressing environmental concerns. researchgate.net The synthesis of polyisocyanide quaternary ammonium salts with unique star-shaped structures is another innovative approach to enhance antibacterial properties by increasing cation density and water solubility. nih.gov
Table 1: Examples of Functionalized Trimethylammonium Derivatives and Their Potential Applications
| Derivative Name | Functional Group Added | Potential Application Area |
|---|---|---|
| Alkyl-trimethylammonium bromide | Long alkyl chain | Enhanced antimicrobial agents |
| Trimethylphenylammonium bromide | Phenyl group | Antimicrobial formulations |
| (3-Bromopropyl)trimethylammonium bromide | Bromopropyl group | Intermediate for further synthesis of complex molecules sigmaaldrich.com |
Exploration of New Applications in Advanced Materials and Catalysis
The unique properties of trimethylammonium bromide and its derivatives are being increasingly harnessed in the fields of advanced materials and catalysis. Their role as structure-directing agents, surfactants, and active components in material synthesis is a rapidly expanding area of research.
In the realm of advanced materials, a significant emerging application is in perovskite solar cells (PSCs). Trimethylammonium bromide and its longer-chain derivatives, like cetyltrimethylammonium bromide (CTAB), are used to modify the surface of perovskite films. researchgate.netrsc.org This modification can passivate defects, improve moisture stability, and optimize energy level alignment at the interface between the perovskite and the electrode, leading to higher power conversion efficiency and enhanced device stability. researchgate.netrsc.org High-purity trimethylammonium bromide is being investigated for its ability to influence cation sizes in perovskite structures, allowing for the customization of optoelectronic devices. chemborun.comgreatcellsolarmaterials.com
In catalysis, trimethylammonium bromide derivatives, particularly those with surfactant properties like CTAB, are known to act as phase-transfer catalysts and can form micelles that accelerate reaction rates. researchgate.net They have been shown to be effective in various organic reactions, such as bromination. researchgate.net Future research is likely to explore the development of novel catalysts based on a trimethylammonium bromide scaffold for a wider range of chemical transformations. Furthermore, these compounds are being used as templates for the synthesis of mesoporous materials, such as modified magnetic nanoparticles, which have applications in trace extraction and analysis of pollutants. mdpi.comnih.gov
Integration with Multidisciplinary Research Areas
The versatility of trimethylammonium bromide and its derivatives is leading to their integration into a wide array of multidisciplinary research fields, bridging chemistry with materials science, biology, medicine, and environmental science.
In the biomedical field, beyond their traditional role as antiseptics, derivatives like myristyltrimethylammonium bromide (MiTMAB) and octadecyltrimethylammonium bromide (OcTMAB) have been identified as small molecule inhibitors of dynamin, a protein involved in endocytosis. ed.ac.ukresearchgate.netnih.gov This discovery opens up avenues for their use as research tools to study cellular trafficking and for the potential development of new therapeutic agents. ed.ac.ukresearchgate.net The antimicrobial properties of these compounds are also being explored for incorporation into dental resins and other medical materials to prevent biofilm formation. nih.gov
From an environmental perspective, functionalized trimethylammonium bromide is being investigated for applications in pollution remediation. For instance, CTAB-modified materials can be used for the removal of anionic dyes and other organic pollutants from industrial wastewater. nih.gov The interaction of these compounds with clays (B1170129) and other natural materials is being studied to develop efficient sorbents for environmental cleanup. acs.org
In the energy sector, the development of trimethylammonium-based ionic liquids for use as electrolytes in batteries and fuel cells is a promising area of research. mdpi.commdpi.comnih.gov These ionic liquids offer potential advantages such as high thermal stability and a wide electrochemical window. mdpi.commdpi.com
Enhanced Understanding of Structure-Function Relationships at the Molecular Level
A deeper, molecular-level understanding of how the structure of trimethylammonium bromide and its derivatives dictates their function is crucial for the rational design of new and improved compounds. Advanced computational and experimental techniques are being employed to elucidate these relationships.
Molecular dynamics simulations are being used to study the interaction of these molecules with biological membranes, surfaces, and other molecules. journalajocs.comresearchgate.netnih.gov These simulations provide insights into how factors like alkyl chain length and headgroup structure influence their antimicrobial activity, surfactant properties, and interactions at interfaces. For example, simulations have been used to investigate the hydrophobic and electrostatic interactions between different trimethylammonium bromide derivatives in solution. journalajocs.comresearchgate.net
Experimental techniques such as ellipsometry are employed to study the adsorption and self-assembly of these compounds on various surfaces, which is critical for their application in coatings and as surface modifiers. acs.orgmdpi.com Understanding how they form layers and interact with different materials at the nanoscale allows for better control over the properties of the resulting materials. acs.org The relationship between the molecular structure of trimethylammonium-based ionic liquids and their physical properties, such as viscosity and conductivity, is another active area of investigation, with direct implications for their use in electrochemical applications like batteries. mdpi.comfrontiersin.org This fundamental knowledge will enable the precise tailoring of molecules for specific future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
